4-Iodopyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMQQONIFJLFAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626862 | |
| Record name | 4-Iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-00-7 | |
| Record name | 4-Iodo-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552331-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-IODOPYRIDIN-2-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
4-Iodopyridin-2-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Iodopyridin-2-amine
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, a key intermediate in the development of novel pharmaceuticals and functional materials. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
This compound is a halogenated pyridine derivative with the molecular formula C5H5IN2.[1][2] It presents as a solid at room temperature, typically with no distinct color or odor.[1] The compound has limited solubility in water and should be stored in a cool, dry place or under refrigeration.[1][3]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Amino-4-iodopyridine, 4-Iodo-2-aminopyridine | [2][4] |
| CAS Number | 552331-00-7 | [1][5] |
| Molecular Formula | C5H5IN2 | [1][5] |
| Molecular Weight | 220.01 g/mol | [5] |
| Appearance | Solid | [1][4] |
| Purity | Commonly available at 97% | [3][4] |
| Predicted pKa | 5.92 ± 0.11 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
| Monoisotopic Mass | 219.94975 Da | [1] |
Spectroscopic Characterization
While specific spectra for this compound are not widely published, its structural features suggest characteristic spectroscopic signatures.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing iodo group. Protons on carbons adjacent to the nitrogen atom will typically appear in the downfield region of the spectrum.[6] The amine protons will likely appear as a broad singlet.[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon atom attached to the iodine will be significantly shifted downfield. Carbons bonded to the nitrogen of the amino group are expected in the 10-65 ppm range.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound, as a primary amine, is expected to exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region.[6][7] An N-H bending vibration should be observable around 1580-1650 cm⁻¹.[7] The C-N stretching for an aromatic amine is typically a strong band in the 1250-1335 cm⁻¹ region.[7]
-
Mass Spectrometry: In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z 220.[8] Common fragmentation patterns for halogenated aromatic compounds would be anticipated.[9]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the direct iodination of 2-aminopyridine. The following is a generalized protocol based on similar reactions.[10]
Materials:
-
2-Aminopyridine
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in glacial acetic acid under a nitrogen atmosphere.
-
Add iodine monochloride dropwise to the solution.
-
Heat the reaction mixture at 70°C and stir for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).[10]
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction by the slow, portion-wise addition of solid sodium bicarbonate until gas evolution ceases.[10]
-
Add water and extract the aqueous layer multiple times with ethyl acetate.[10]
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[10]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Caption: Synthetic workflow for this compound.
Purification
The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[10] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol and hexanes.[11]
Characterization
The identity and purity of the synthesized this compound should be confirmed through a combination of analytical techniques.
Caption: Workflow for the characterization of this compound.
Reactivity and Applications
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its functional groups.[1]
-
Nucleophilic Aromatic Substitution: The iodine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, as this position is activated by the ring nitrogen.[12] This allows for the introduction of various nucleophiles.
-
Cross-Coupling Reactions: The iodo group is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[13] These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.
-
Amine Group Reactivity: The 2-amino group can be derivatized through reactions such as acylation, alkylation, and diazotization, providing further avenues for molecular diversification.
The versatile reactivity of this compound makes it a crucial intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.[13][14] Derivatives of aminopyridines have shown biological activities, including use in the treatment of ulcers and as kinase inhibitors.[14]
Caption: A potential synthetic application of this compound.
Safety Information
Conclusion
This compound is a synthetically versatile building block with significant potential in medicinal chemistry and materials science. Its well-defined chemical properties and reactivity allow for the construction of diverse and complex molecular architectures, making it a valuable tool for researchers and drug development professionals.
References
- 1. Page loading... [guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 2-Amino-4-iodopyridine | 552331-00-7 [sigmaaldrich.com]
- 4. 2-Amino-4-iodopyridine 97% | CAS: 552331-00-7 | AChemBlock [achemblock.com]
- 5. 552331-00-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 11. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Page loading... [wap.guidechem.com]
- 15. 4-Amino-2-iodopyridin-3-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 4-Iodopyridin-2-amine (CAS Number: 552331-00-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodopyridin-2-amine, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, spectroscopic data, and its significant role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical Properties
This compound is a solid, off-white to brown crystalline powder.[1] Its core structure consists of a pyridine ring substituted with an amino group at the 2-position and an iodine atom at the 4-position. This unique arrangement of functional groups makes it a valuable synthon for introducing the 2-aminopyridine moiety into more complex molecules. The physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 552331-00-7 | [2] |
| Molecular Formula | C₅H₅IN₂ | [2] |
| Molecular Weight | 220.01 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 163-164 °C | |
| Boiling Point | 309.4±27.0 °C (Predicted) | |
| Solubility | Limited solubility in water | [1] |
| pKa | 5.92±0.11 (Predicted) |
Synthesis of this compound
While several methods can be conceptualized for the synthesis of this compound, a common approach involves the direct iodination of 2-aminopyridine or the functionalization of a pre-substituted pyridine ring.
Experimental Protocol: Iodination of 2-Aminopyridine
A general method for the iodination of 2-aminopyridine can be adapted to synthesize the 4-iodo isomer. This typically involves the reaction of 2-aminopyridine with an iodinating agent in a suitable solvent. Regiocontrol to favor substitution at the 4-position over the other possible positions (3- and 5-) is a key challenge and often depends on the specific reagents and reaction conditions.
General Procedure: To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid or an inert organic solvent), an iodinating reagent such as iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent (e.g., KIO₃) is added portion-wise at a controlled temperature. The reaction mixture is stirred for a specified period, and the product is then isolated by neutralization, extraction, and purification, typically by recrystallization or column chromatography.[3]
Example Iodination Workflow:
Caption: General workflow for the synthesis of this compound via iodination.
Synthesis from 2-Amino-4-chloropyridine
An alternative route involves the halogen exchange reaction of 2-amino-4-chloropyridine. This method can offer better regioselectivity.
General Procedure: 2-Amino-4-chloropyridine can be subjected to a Finkelstein-type reaction using an iodide salt, such as sodium iodide or potassium iodide, in a suitable high-boiling solvent like dimethylformamide (DMF), often in the presence of a catalyst.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The protons at positions 3, 5, and 6 will exhibit characteristic chemical shifts and coupling patterns. A broad singlet corresponding to the amino (-NH₂) protons would also be expected.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the iodine (C4) is expected to have a characteristic chemical shift at a higher field compared to the other carbons due to the heavy atom effect of iodine.
Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would likely involve the loss of iodine, the amino group, and potentially hydrogen cyanide from the pyridine ring, leading to characteristic fragment ions. The isotopic pattern of iodine would also be observable.
Applications in Drug Discovery and Development
The strategic placement of the iodo and amino groups on the pyridine ring makes this compound a highly valuable building block in medicinal chemistry. The iodine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse substituents, while the amino group provides a site for further functionalization or can act as a key pharmacophoric feature.
Role in Cross-Coupling Reactions
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions that are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: The reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl and heteroaryl structures.[4]
-
Sonogashira Coupling: The coupling with terminal alkynes to introduce alkynyl moieties.[]
-
Buchwald-Hartwig Amination: The reaction with amines to form C-N bonds, allowing for the synthesis of more complex substituted aminopyridines.[6]
Caption: Cross-coupling reactions utilizing this compound.
Synthesis of Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a large number of clinically successful kinase inhibitors. This structural element can form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. This compound serves as a crucial intermediate for the synthesis of diverse kinase inhibitors, including those targeting Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).[7][8]
JAK-STAT Signaling Pathway: The JAK-STAT signaling pathway is a critical regulator of cellular processes such as inflammation and immunity.[7] Dysregulation of this pathway is implicated in autoimmune diseases and cancers. This compound can be used to synthesize compounds that modulate this pathway.
Caption: Simplified JAK-STAT signaling pathway.
BTK Signaling Pathway: BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[9] Inhibitors of BTK are used in the treatment of B-cell malignancies. The 2-aminopyridine moiety derived from this compound can be incorporated into potent BTK inhibitors.
Caption: Simplified BTK signaling pathway.
Precursor to Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are present in numerous biologically active molecules and approved drugs.[10][11] The synthesis often involves the construction of the pyrimidine ring onto the pre-existing 2-aminopyridine core.
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fundamentally important building block for the synthesis of a wide range of complex organic molecules, particularly those with therapeutic potential. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor to the critical 2-aminopyridine pharmacophore makes it an indispensable tool for researchers in drug discovery and development, especially in the pursuit of novel kinase inhibitors for the treatment of cancer and inflammatory diseases.
References
- 1. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 2. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijssst.info [ijssst.info]
- 4. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Iodopyridin-2-amine molecular weight and formula
This document provides the core chemical properties of 4-Iodopyridin-2-amine, a compound of interest in various research and development applications. The data is presented for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
The fundamental molecular characteristics of this compound are summarized in the table below.
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C5H5IN2[1][2][3][4] |
| Molecular Weight | 220.01 g/mol [1][4] |
| CAS Number | 552331-00-7[1][2][3][4] |
| IUPAC Name | This compound[4] |
| Synonyms | 2-Amino-4-iodopyridine, 4-Iodo-2-aminopyridine[3][4] |
As this guide focuses solely on the molecular weight and formula of this compound, experimental protocols and signaling pathway diagrams are not applicable and have been omitted.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Molecular and Physical Properties
4-Iodopyridin-2-amine, with the chemical formula C₅H₅IN₂, is a solid substance at room temperature.[1] Key physicochemical properties are summarized in Table 1. The presence of an amino group and a halogen atom on the pyridine ring makes it a valuable building block in synthetic organic chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 552331-00-7 | [1] |
| Molecular Formula | C₅H₅IN₂ | [1] |
| Molecular Weight | 220.01 g/mol | [1] |
| Monoisotopic Mass | 219.94975 Da | [1] |
| Physical Form | Solid | |
| Predicted pKa | 5.92 ± 0.11 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
Spectroscopic Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. Based on the structure of 4-iodopyridine, the aromatic protons are anticipated in the range of δ 7.5-8.5 ppm. The amino group protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the iodine will be significantly shifted, while the carbons bonded to the nitrogen atoms will also exhibit characteristic chemical shifts. Predicted chemical shifts are detailed in Table 2.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~8.0-8.2 | d | H-6 |
| ~7.0-7.2 | d | H-5 | |
| ~6.5-6.7 | s | H-3 | |
| ~4.5-5.5 | br s | -NH₂ | |
| ¹³C | ~160 | s | C-2 |
| ~150 | s | C-6 | |
| ~125 | s | C-5 | |
| ~110 | s | C-3 | |
| ~95 | s | C-4 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the vibrational frequencies of its functional groups. As a primary amine, it is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[2] Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-I stretching vibration would be observed at lower wavenumbers.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| N-H Bend | 1580 - 1650 | Medium-Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1335 | Medium-Strong |
| C-I Stretch | 500 - 600 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 220. The fragmentation pattern would likely involve the loss of iodine and subsequent fragmentation of the aminopyridine ring.
Table 4: Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z |
| [M]⁺ | 220 |
| [M-I]⁺ | 93 |
| [M-HCN]⁺ | 193 |
Crystallographic Analysis
Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. While no crystal structure for this compound has been reported, obtaining suitable crystals would be a key step in its complete characterization.
Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques used in structure elucidation.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, scanning a mass range appropriate for the expected molecular weight.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Visualizations
The following diagrams illustrate the molecular structure and a typical workflow for the structure elucidation of a novel compound like this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for structure elucidation.
References
Synthesis of 4-Iodopyridin-2-amine from Pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable and referenced multi-step synthesis pathway for 4-iodopyridin-2-amine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, pyridine. The described pathway prioritizes established methodologies to ensure reproducibility and scalability.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring an amino group and a strategically positioned iodine atom, makes it an ideal substrate for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides detailed experimental protocols and quantitative data for a three-step synthesis, offering a comprehensive resource for chemists in the pharmaceutical and agrochemical industries.
Overall Synthesis Pathway
The synthesis of this compound from pyridine is most effectively achieved through a three-step sequence involving amination, chlorination, and a subsequent halogen exchange. This approach circumvents the regioselectivity challenges associated with the direct iodination of 2-aminopyridine, which predominantly yields the 5-iodo isomer.
Caption: Overall three-step synthesis pathway from pyridine to this compound.
Step 1: Synthesis of 2-Aminopyridine from Pyridine
The initial step involves the direct amination of pyridine to form 2-aminopyridine. The classical Chichibabin reaction, utilizing sodium amide in an inert solvent, remains a robust and widely cited method for this transformation.[1]
Reaction Scheme:
Caption: Chichibabin amination of pyridine.
Experimental Protocol: Chichibabin Reaction
The following protocol is a representative procedure for the amination of pyridine.
-
Setup: A dry three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: The flask is charged with dry toluene and sodium amide (NaNH₂).
-
Reaction Initiation: The mixture is heated to reflux (approximately 110°C). Pyridine is then added dropwise to the stirred suspension over a period of 1-2 hours.
-
Reaction Monitoring: The reaction progress is monitored by the evolution of hydrogen gas and a characteristic color change.[2] The reaction is typically heated for an additional 2-4 hours after the pyridine addition is complete.
-
Workup: After cooling, the reaction mixture is cautiously quenched with water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude 2-aminopyridine is purified by distillation or recrystallization to yield the final product.
Quantitative Data for Step 1
| Parameter | Value/Description | Reference(s) |
| Reactants | Pyridine, Sodium Amide (NaNH₂) | [1] |
| Solvent | Toluene or Xylene | [1] |
| Temperature | 110 - 130 °C | [1] |
| Reaction Time | 3 - 6 hours | [1] |
| Typical Yield | Moderate to Good | [1] |
Step 2: Synthesis of 2-Amino-4-chloropyridine
The second step involves the regioselective chlorination of 2-aminopyridine at the 4-position. This can be achieved through a modified Sandmeyer-type reaction.[3][4]
Reaction Scheme:
Caption: Chlorination of 2-aminopyridine.
Experimental Protocol: Chlorination of 2-Aminopyridine
This protocol is based on procedures for the diazotization of aminopyridines followed by chlorination.[4]
-
Setup: A jacketed reaction vessel equipped with a mechanical stirrer, a gas inlet tube, and a temperature probe is used.
-
Reagents: 2-Aminopyridine is dissolved in water. The solution is cooled to 0-5°C and saturated with hydrogen chloride (HCl) gas.
-
Reaction: Nitrosyl chloride (NOCl) gas is bubbled through the cold, stirred solution while simultaneously maintaining HCl saturation.[4] The temperature is carefully controlled to remain between 0°C and 20°C.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.
-
Workup: Upon completion, the reaction mixture is carefully neutralized with an aqueous base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8, causing the product to precipitate.
-
Purification: The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield 2-amino-4-chloropyridine as a crystalline solid.[5]
Quantitative Data for Step 2
| Parameter | Value/Description | Reference(s) |
| Reactants | 2-Aminopyridine, Nitrosyl Chloride (NOCl) | [4] |
| Solvent | HCl-saturated aqueous solution | [4] |
| Temperature | 0 - 20 °C | [4] |
| Reaction Time | 1 - 3 hours | [4] |
| Typical Yield | Good to High | [3] |
Step 3: Synthesis of this compound
The final step is a halogen exchange reaction, specifically an aromatic Finkelstein reaction, to convert the 4-chloro substituent to an iodo group. Aromatic halides are generally less reactive than alkyl halides in SN2-type reactions, often necessitating the use of a catalyst, such as a copper(I) salt.[6][7]
Reaction Scheme:
Caption: Copper-catalyzed aromatic Finkelstein reaction.
Experimental Protocol: Aromatic Finkelstein Reaction
The following is a general procedure for a copper-catalyzed halogen exchange on an aryl halide, adapted for the specific substrate.[7]
-
Setup: A dry Schlenk flask or sealed tube is charged with 2-amino-4-chloropyridine, sodium iodide (NaI), and a catalytic amount of copper(I) iodide (CuI).
-
Solvent and Ligand: Anhydrous dioxane is added as the solvent. The addition of a diamine ligand, such as N,N'-dimethyl-1,2-cyclohexanediamine, can significantly accelerate the reaction.[7]
-
Reaction Conditions: The vessel is sealed, and the reaction mixture is heated to approximately 110°C with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered to remove insoluble salts. The filtrate is washed with aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Quantitative Data for Step 3
| Parameter | Value/Description | Reference(s) |
| Reactants | 2-Amino-4-chloropyridine, Sodium Iodide (NaI) | [6][7] |
| Catalyst | Copper(I) Iodide (CuI) | [6][7] |
| Ligand (optional) | N,N'-dimethyl-1,2-cyclohexanediamine | [7] |
| Solvent | Dioxane | [7] |
| Temperature | ~110 °C | [7] |
| Typical Yield | Good to Excellent | [7] |
Conclusion
The presented three-step synthesis pathway provides a reliable and well-documented route to this compound from pyridine. By utilizing the Chichibabin reaction, a Sandmeyer-type chlorination, and a copper-catalyzed Finkelstein reaction, this methodology addresses the regiochemical challenges of direct iodination and offers a practical approach for obtaining this valuable synthetic intermediate. The detailed protocols and tabulated data serve as a foundational guide for researchers and professionals engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and related applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]
- 4. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 5. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. frontiersin.org [frontiersin.org]
A Technical Guide to the Physical and Chemical Properties of 4-Iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of the solid form of 4-Iodopyridin-2-amine. The information presented herein is intended to support research and development activities by providing key data on its appearance, physicochemical properties, and standardized protocols for its characterization. Additionally, this guide explores a potential signaling pathway associated with a structurally related compound, offering insights for biological applications.
Physical and Chemical Properties
This compound is a halogenated pyridine derivative that exists as a solid at room temperature. Its physical appearance is generally described as an off-white or white solid.[1] The presence of the iodine atom and the amino group on the pyridine ring influences its chemical properties, including its basicity and reactivity.
Tabulated Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₅IN₂ | [2][3] |
| Molecular Weight | 220.01 g/mol | [2][3] |
| CAS Number | 552331-00-7 | [2][3] |
| Appearance | Off-white solid | [2] |
| Physical Form | Solid | [2] |
| Melting Point | 163-164 °C | [2] |
| Density (Predicted) | 2.055 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 5.92 ± 0.11 | [2] |
| Solubility | Limited solubility in water |
Experimental Protocols
This section details standardized methodologies for the determination of key physical properties of solid this compound.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small amount of this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the solid into the sealed end. The packed sample height should be approximately 2-3 mm.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last crystal melts is recorded as the completion of melting.
-
The melting point is reported as a range from the onset to the completion of melting.
Aqueous Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound in aqueous media can be determined using the shake-flask method.
Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then measured.
Apparatus:
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
-
pH meter
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
An excess amount of this compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
The flask is agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After agitation, the suspension is allowed to stand to allow larger particles to settle.
-
A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining undissolved solid.
-
The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The solubility is reported in units such as mg/mL or µg/mL.
Potential Biological Signaling Pathway
While specific signaling pathways for this compound are not extensively documented, studies on the structurally similar compound, 4-aminopyridine, have elucidated a pro-apoptotic mechanism in acute myeloid leukemia (AML) cells.[4] This pathway may provide a hypothetical framework for investigating the biological activity of this compound.
The proposed mechanism involves the inhibition of voltage-gated potassium channels, leading to an increase in intracellular calcium concentration ([Ca²⁺]i) through the P2X7 receptor. This influx of calcium triggers the disruption of the mitochondrial membrane potential and the subsequent activation of caspase-3 and caspase-9, ultimately leading to apoptosis.[4]
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a solid compound like this compound.
Caption: Workflow for the physicochemical characterization of this compound.
References
- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. 2-Amino-4-iodopyridine 97% | CAS: 552331-00-7 | AChemBlock [achemblock.com]
- 4. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 4-Iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-iodopyridin-2-amine (CAS No. 552331-00-7), a key building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for proper storage, handling, and emergency response.
| Property | Value | Source(s) |
| CAS Number | 552331-00-7 | [1][2][3][4] |
| Molecular Formula | C₅H₅IN₂ | [3][4] |
| Molecular Weight | 220.01 g/mol | [3][4] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥97% | [3] |
| Storage Temperature | 2-8 °C (refrigerated) | [3] |
| Synonyms | 2-Amino-4-iodopyridine, 4-Iodo-2-aminopyridine | [2][3][4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 | Warning |
Source:[3]
Handling and Storage Precautions
Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.
3.1. Personal Protective Equipment (PPE)
A comprehensive list of recommended personal protective equipment is provided below.
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or if dust is generated. |
3.2. Safe Handling Practices
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
3.3. Storage Conditions
-
Store in a cool, dry, and well-ventilated area.
-
Keep refrigerated at 2-8 °C for long-term storage.[3]
-
Protect from light and moisture.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency and First-Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent in cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura reaction, a common C-C bond-forming reaction in drug discovery.
Objective: To synthesize a 4-aryl-2-aminopyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst (e.g., 0.05 equiv. of Pd(PPh₃)₄) to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-aminopyridine.
Visualized Workflows
6.1. Laboratory Safety Workflow for Handling this compound
References
4-Iodopyridin-2-amine: A Versatile Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodopyridin-2-amine is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, possessing a reactive iodine atom at the 4-position and a nucleophilic amino group at the 2-position of the pyridine ring, allow for a diverse range of chemical transformations. This dual functionality makes it an attractive starting material for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The pyridine core is a well-established "privileged scaffold" in drug discovery, known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The presence of the iodo and amino substituents on this core provides strategic points for molecular elaboration, enabling the construction of novel compounds with potential therapeutic applications.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅IN₂ | [1][2] |
| Molecular Weight | 220.01 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 552331-00-7 | [1] |
| Purity | ≥97% | [3] |
| Predicted pKa | 5.92 ± 0.11 | [4] |
| Solubility | Limited solubility in water. | [4] |
| Storage | Store at 0-8 °C under an inert atmosphere. | [2] |
Synthesis of this compound
Proposed Experimental Protocol:
A representative procedure for the synthesis of a related compound, 2-chloro-3-iodopyridin-4-amine, involves the treatment of the corresponding aminopyridine with iodine monochloride in glacial acetic acid.[5] A similar approach could be adapted for the synthesis of this compound from 2-aminopyridine.
-
Reaction Scheme:
Caption: Proposed synthesis of this compound.
-
Procedure:
-
To a solution of 2-aminopyridine in a suitable solvent (e.g., glacial acetic acid or N,N-dimethylformamide), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) portion-wise at a controlled temperature.
-
The reaction mixture is stirred at room temperature or heated to a moderate temperature to facilitate the reaction.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove any unreacted iodine.
-
The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford pure this compound.
-
Applications in Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Utility of this compound in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This compound is an ideal substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 4-position.
Experimental Protocol:
-
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
-
Procedure:
-
In a reaction vessel, combine this compound, an aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent mixture (e.g., 1,4-dioxane and water) is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis.
Experimental Protocol:
-
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
-
Procedure:
-
To a mixture of this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) salt (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF), add a terminal alkyne (1.1-1.5 equivalents) and a base (e.g., triethylamine or diisopropylamine).
-
The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered to remove the precipitated amine hydrohalide salt.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While this compound already possesses an amino group, this reaction can be employed to introduce a second amino functionality at the 4-position, leading to the synthesis of 2,4-diaminopyridine derivatives.
Experimental Protocol:
-
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
-
Procedure:
-
In an oven-dried Schlenk tube, a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equivalents) are combined.
-
This compound and the desired primary or secondary amine (1.1-1.5 equivalents) are added.
-
The tube is evacuated and backfilled with an inert gas.
-
An anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added.
-
The reaction mixture is heated to 80-120 °C until the starting material is fully consumed.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated.
-
The product is purified by column chromatography.
-
Application in the Synthesis of Bioactive Molecules
The aminopyridine scaffold is a common feature in a wide range of biologically active compounds. The ability to functionalize the 4-position of the 2-aminopyridine core using this compound as a starting material opens up avenues for the synthesis of novel drug candidates. For instance, derivatives of aminopyridines have shown potential as kinase inhibitors, central nervous system agents, and antimicrobial compounds.
While specific examples of marketed drugs synthesized directly from this compound are not prominently documented, its utility as a building block allows for the systematic exploration of chemical space around the 2-aminopyridine core. The cross-coupling reactions described above are instrumental in generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a highly valuable and versatile building block in organic chemistry. Its amenability to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, provides synthetic chemists with a powerful tool for the construction of complex, functionalized pyridine derivatives. The strategic placement of the iodo and amino groups on the privileged pyridine scaffold makes this compound particularly attractive for applications in medicinal chemistry and drug discovery. The experimental protocols provided in this guide offer a starting point for researchers to harness the synthetic potential of this compound in their own research endeavors. Further exploration of its reactivity and applications is certain to lead to the discovery of novel molecules with significant scientific and therapeutic impact.
References
- 1. 552331-00-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-Amino-4-iodopyridine 97% | CAS: 552331-00-7 | AChemBlock [achemblock.com]
- 3. 2-Amino-4-iodopyridine | 552331-00-7 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Iodopyridin-2-amine
Introduction
4-Iodopyridin-2-amine is a pivotal heterocyclic building block in the synthesis of complex pharmaceutical intermediates. Its structure features a reactive iodine atom at the 4-position, which is susceptible to various palladium-catalyzed cross-coupling reactions, and a nucleophilic amino group at the 2-position that can be further functionalized. This dual reactivity allows for the strategic construction of highly substituted pyridine scaffolds, which are prevalent in a multitude of biologically active molecules, particularly kinase inhibitors. The most common and powerful transformations involving this compound include Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
These reactions are instrumental in synthesizing key intermediates for drugs targeting critical signaling pathways implicated in diseases like cancer and autoimmune disorders. For instance, substituted aminopyridine and aminopyrimidine cores are central to many Janus kinase (JAK) inhibitors, which modulate the JAK-STAT signaling pathway.[1][2] This document provides detailed protocols and application notes for leveraging this compound in the synthesis of valuable pharmaceutical intermediates.
Key Synthetic Transformations
The C-I bond in this compound is significantly weaker than C-Br or C-Cl bonds, making it highly reactive and ideal for selective cross-coupling reactions under mild conditions.[3] This allows for the sequential and regioselective functionalization of the pyridine ring.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming a C(sp²)-C(sp²) bond by coupling this compound with an organoboron reagent, such as a boronic acid or its ester. This reaction is fundamental for synthesizing 4-arylpyridin-2-amine derivatives, which are key substructures in numerous active pharmaceutical ingredients (APIs).[4]
General Reaction:
-
Reactants: this compound, Arylboronic Acid (or ester)
-
Catalyst: Palladium complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent: Typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O)
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the 4-arylpyridine product and regenerate the catalyst.[5]
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling enables the synthesis of 4-alkynylpyridin-2-amines through the reaction of this compound with a terminal alkyne.[6] This transformation is catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8] The resulting alkynylpyridine intermediates are versatile and can be further elaborated into more complex structures.
General Reaction:
-
Reactants: this compound, Terminal Alkyne
-
Catalyst: Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Co-catalyst: Copper(I) salt (e.g., CuI)
-
Base: Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent: Anhydrous polar aprotic solvent (e.g., THF, DMF)
The reaction proceeds under mild, typically anhydrous and anaerobic conditions, to prevent side reactions like the homocoupling of alkynes.[7][8]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[1] It allows for the coupling of this compound with a wide array of primary and secondary amines to produce 2,4-diaminopyridine derivatives. These structures are privileged scaffolds in medicinal chemistry, particularly for kinase inhibitors.[1][9]
General Reaction:
-
Reactants: this compound, Primary or Secondary Amine
-
Catalyst: Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand: Bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP)
-
Base: Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)
-
Solvent: Anhydrous, non-polar aprotic solvent (e.g., Toluene, Dioxane)
The choice of ligand and base is critical and depends on the nature of the amine coupling partner to avoid side reactions.[1][10]
Data Presentation
The following tables summarize typical reaction conditions and yields for the key transformations of this compound, based on analogous reactions reported in the literature.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3-Pyridylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 8 | 75-88 |
Table 2: Sonogashira Coupling Conditions
| Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 5 | Et₃N (3.0) | THF | 25-50 | 6 | 80-92 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | 8 | DIPA (3.0) | DMF | 25 | 12 | 78-89 |
| Propargyl Alcohol | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N (3.0) | Acetonitrile | 60 | 4 | 75-85 |
Table 3: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 70-85 |
| Morpholine | Pd(OAc)₂ (3) | BINAP (5) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 65-80 |
| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (1.8) | Toluene | 90 | 16 | 72-88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water 3:1:1)
-
Schlenk flask, magnetic stirrer, condenser, inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[3]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylpyridin-2-amine.
Protocol 2: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-4 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base and solvent (e.g., Triethylamine or THF/Et₃N mixture)
-
Schlenk flask, magnetic stirrer, inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.[6]
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne dropwise to the stirred mixture at room temperature.[11]
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) as required.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[6]
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[6]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure 2-amino-4-alkynylpyridine.[6]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or microwave vial
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the palladium precursor, the phosphine ligand, and the base.[1]
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 2,4-diaminopyridine derivative.
Mandatory Visualization
Caption: Synthetic pathways from this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Inhibition of the JAK-STAT pathway by a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable for the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. The amination of heteroaryl halides, such as 4-iodopyridin-2-amine, provides a versatile route to substituted diaminopyridines, which are key intermediates in the development of various therapeutic agents.
These application notes provide a detailed experimental procedure for the Buchwald-Hartwig amination of this compound with a range of amine coupling partners. The protocols outlined herein are based on established methodologies for similar substrates and aim to provide a robust starting point for reaction optimization.
Principle of the Reaction
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) active species. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound. The C-I bond is significantly more reactive than C-Br or C-Cl bonds in this step.[1]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-substituted-pyridin-2,4-diamine product, regenerating the palladium(0) catalyst.
The choice of ligand is critical to the success of the reaction, as it modulates the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amine coupling partners. Please note that these are generalized conditions and may require optimization for specific substrates.
| Entry | Amine Partner | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ (2.0) | Dioxane | 100 | 12-24 | Good |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu (1.5) | Toluene | 110 | 8-16 | High |
| 3 | Morpholine | Pd(OAc)₂ (5) | RuPhos (7.5) | K₃PO₄ (2.0) | Toluene | 100 | 12-24 | Moderate-Good |
| 4 | n-Butylamine | Pd₂(dba)₃ (2.5) | XPhos (5) | LiHMDS (1.5) | Dioxane | 90 | 12-24 | Moderate |
Yields are estimated based on similar reactions reported in the literature and are for illustrative purposes. Optimization is recommended to achieve the best results.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol describes a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine coupling partner (e.g., aniline, morpholine)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos, XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₂CO₃, K₃PO₄, LiHMDS)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the palladium precursor, the phosphine ligand, and the base.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (1.1-1.5 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed under microwave irradiation for shorter reaction times.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired N-substituted-pyridin-2,4-diamine.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
The Strategic Role of 4-Iodopyridin-2-amine in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Iodopyridin-2-amine is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its unique structural features, particularly the presence of a hinge-binding 2-aminopyridine motif and a readily functionalizable iodine atom at the 4-position, make it an invaluable starting material for the development of potent and selective kinase inhibitors and other targeted therapies. The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of various substituents to explore the chemical space and optimize pharmacological properties.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of kinase inhibitors, along with illustrative signaling pathways.
Application Notes: A Gateway to Kinase Inhibitor Discovery
The 2-aminopyridine scaffold is a well-established "hinge-binding" element in a multitude of kinase inhibitors.[1] This structural motif forms crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The iodine atom at the 4-position of this compound serves as a strategic handle for medicinal chemists to introduce a wide range of aryl, heteroaryl, or alkyl groups through cross-coupling reactions.[1] This allows for the exploration of the solvent-exposed regions of the ATP-binding pocket, leading to the development of inhibitors with enhanced potency and selectivity.
Key Therapeutic Targets:
Derivatives of this compound have shown significant promise as inhibitors of several key kinases implicated in cancer and inflammatory diseases, including:
-
Receptor-Interacting Protein Kinase 2 (RIPK2): A crucial mediator of inflammatory signaling pathways downstream of NOD1 and NOD2 receptors. Dysregulation of RIPK2 is associated with inflammatory conditions like Crohn's disease.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Human Epidermal Growth Factor Receptor 2 (HER-2): A receptor tyrosine kinase that is overexpressed in a significant proportion of breast cancers and other malignancies.
-
Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibition of these targets has emerged as a promising strategy to overcome drug resistance in various cancers.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of kinase inhibitors derived from this compound.
Protocol 1: Synthesis of a 4-Aryl-pyridin-2-amine Derivative via Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 4-position of the pyridine ring.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (0.05 equiv.) to the reaction mixture.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-pyridin-2-amine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant target kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In a microplate well, combine the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor compound to the reaction mixture. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data Summary
The following tables summarize representative quantitative data for kinase inhibitors containing the 2-aminopyridine or a bioisosteric scaffold, highlighting the potential of derivatives of this compound.
Table 1: Inhibitory Activity of Representative RIPK2 Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| 14 | RIPK2 | 5.1 ± 1.6 | Ponatinib | 8.2 ± 2.9 |
| 31 | RIPK2 | <20 | - | - |
| 32 | RIPK2 | <20 | - | - |
| 33 | RIPK2 | <20 | - | - |
Data adapted from a study on 4-aminoquinoline derivatives as RIPK2 inhibitors, which share a similar pharmacophore concept.[1]
Table 2: Inhibitory Activity of Representative VEGFR-2 and HER-2 Inhibitors
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 5a | VEGFR-2 | 0.217 | Lapatinib | 0.182 |
| 5e | VEGFR-2 | 0.124 | Lapatinib | 0.182 |
| 5a | HER-2 | 0.168 | Lapatinib | 0.131 |
| 5e | HER-2 | 0.077 | Lapatinib | 0.131 |
Data from a study on cyanopyridone derivatives as dual VEGFR-2/HER-2 inhibitors, demonstrating the efficacy of the pyridine-based scaffold.[2]
Table 3: Inhibitory Activity of a Representative CDK9/HDAC1 Dual Inhibitor
| Compound ID | Target Kinase | IC₅₀ (nM) |
| 8e | CDK9 | 88.4 |
| 8e | HDAC1 | 168.9 |
Data from a study on 2-aminopyrimidine-based derivatives as CDK/HDAC dual inhibitors, showcasing the versatility of the aminopyridine/pyrimidine core.[3]
Visualizing the Mechanism: Signaling Pathways and Workflows
To facilitate a deeper understanding of the therapeutic rationale and experimental design, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: RIPK2 Signaling Pathway and Point of Inhibition.
Caption: VEGFR-2/HER-2 Signaling and Dual Inhibition.
Caption: General Experimental Workflow for Drug Discovery.
Conclusion
This compound stands as a cornerstone for the development of next-generation targeted therapies. Its inherent chemical tractability, combined with the proven efficacy of the 2-aminopyridine scaffold in kinase inhibition, provides a robust platform for medicinal chemists. The protocols and data presented herein offer a foundational guide for researchers to harness the potential of this versatile building block in the pursuit of novel and effective therapeutics for a range of human diseases.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds using 4-Iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4-Iodopyridin-2-amine as a versatile building block in the synthesis of novel heterocyclic compounds. The methodologies outlined below focus on widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which are instrumental in modern drug discovery and materials science.
Introduction
This compound is a valuable scaffold in medicinal chemistry and organic synthesis. The presence of an amino group and a reactive iodine atom on the pyridine ring allows for sequential and regioselective functionalization. The carbon-iodine bond is particularly susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for various cross-coupling reactions. This enables the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, leading to the generation of diverse molecular libraries for screening and lead optimization.[1] The resulting substituted 2-aminopyridine derivatives are key pharmacophores in numerous biologically active compounds, including kinase inhibitors.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail the protocols for three major classes of palladium-catalyzed cross-coupling reactions using this compound as the starting material.
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and a boronic acid or ester.[4] This reaction is particularly useful for synthesizing biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 3:1, or DMF/H₂O 4:1), to achieve a final concentration of this compound of approximately 0.1-0.2 M.[2]
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). The reaction can be performed using conventional heating or microwave irradiation.[5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl/heteroaryl-pyridin-2-amine.[4][5]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 16 | 78 |
| 4 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 110 | 6 | 88 |
Yields are estimated based on similar reactions reported in the literature.
Diagram: Suzuki-Miyaura Coupling Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Iodopyridin-2-amine as a Precursor for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodopyridin-2-amine is a versatile heterocyclic building block that serves as a key precursor in the synthesis of a variety of agrochemicals, particularly herbicides. Its unique structure, featuring an amino group and a reactive iodine atom on the pyridine ring, allows for diverse chemical modifications to generate compounds with potent biological activities. The pyridine moiety is a common scaffold in many successful agrochemicals, and the ability to introduce various substituents at the 4-position via cross-coupling reactions makes this compound a valuable starting material for the discovery and development of novel crop protection agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative picolinate herbicide. The protocols are based on established synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction, and are intended to guide researchers in the practical application of this precursor.
Key Applications in Agrochemical Synthesis
This compound is primarily utilized in the synthesis of pyridine-based herbicides. The 2-amino group is a crucial feature for the herbicidal activity of many picolinate derivatives, while the iodine at the 4-position provides a convenient handle for introducing aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions. This approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize herbicidal potency and selectivity.
One important class of herbicides derived from this scaffold are the 4-aminopicolinates, which act as synthetic auxins. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species.[1][2]
Data Presentation: Synthesis and Herbicidal Activity of a Representative 4-Aminopicolinate Herbicide
The following tables summarize the key steps and expected outcomes for the synthesis of a model 4-aminopicolinate herbicide, 4-amino-3-chloro-6-(4-hydroxyphenyl)picolinic acid, starting from this compound. The herbicidal activity data is representative for this class of compounds against common weed species.
Table 1: Synthesis of 4-Amino-3-chloro-6-(4-hydroxyphenyl)picolinic Acid
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Suzuki-Miyaura Coupling | This compound, 4-Hydroxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | Chlorination | 4-Arylpyridin-2-amine, N-Chlorosuccinimide (NCS) | Acetonitrile | 80 | 4 | 70-80 |
| 3 | Carboxylation | 3-Chloro-4-arylpyridin-2-amine, (COCl)₂, then H₂O | Dichloromethane | 0 to RT | 2 | 60-70 |
Table 2: Herbicidal Activity of 4-Amino-3-chloro-6-(4-hydroxyphenyl)picolinic Acid (Representative Data)
| Weed Species | Common Name | EC₅₀ (g/ha) |
| Abutilon theophrasti | Velvetleaf | 10-20 |
| Amaranthus retroflexus | Redroot Pigweed | 5-15 |
| Chenopodium album | Common Lambsquarters | 8-18 |
| Setaria faberi | Giant Foxtail | >100 (selective) |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Hydroxyphenyl)pyridin-2-amine via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-hydroxyphenylboronic acid.
Materials:
-
This compound
-
4-Hydroxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Attach a condenser and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-(4-hydroxyphenyl)pyridin-2-amine.
Protocol 2: Synthesis of 4-Amino-3-chloro-6-(4-hydroxyphenyl)picolinic Acid
This protocol outlines the subsequent chlorination and carboxylation steps to yield the final herbicidal compound.
Materials:
-
4-(4-Hydroxyphenyl)pyridin-2-amine (from Protocol 1)
-
N-Chlorosuccinimide (NCS)
-
Oxalyl chloride ((COCl)₂)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Dimethylformamide (DMF, catalytic amount)
-
Hydrochloric acid (HCl, aqueous solution)
-
Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
-
Other necessary equipment as listed in Protocol 1
Procedure:
Step 2a: Chlorination
-
Dissolve 4-(4-hydroxyphenyl)pyridin-2-amine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add N-chlorosuccinimide (1.1 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-chloro-4-(4-hydroxyphenyl)pyridin-2-amine.
Step 2b: Carboxylation
-
Suspend 3-chloro-4-(4-hydroxyphenyl)pyridin-2-amine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask at 0 °C.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (2.0 eq) to the suspension.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Adjust the pH of the aqueous layer to ~2 with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 4-amino-3-chloro-6-(4-hydroxyphenyl)picolinic acid.
Visualizations
Synthetic Workflow
Caption: Synthetic route to a 4-aminopicolinate herbicide.
Mode of Action: Auxin Herbicide Signaling Pathway
Caption: Auxin herbicide mode of action pathway.
References
Application Notes & Protocols for 4-Position Functionalization of the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Functionalization of the pyridine ring, particularly at the 4-position, is a critical strategy for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of molecules. This document provides an overview of key synthetic methodologies for achieving selective 4-position functionalization and detailed protocols for their implementation in a laboratory setting. The ability to selectively introduce substituents at this position is often crucial in drug design, as exemplified by the potassium channel blocker 4-aminopyridine.[1][2]
Strategic Approaches to 4-Position Functionalization
Several robust methods have been developed to introduce a wide array of functional groups at the C4 position of the pyridine ring. The choice of method depends on the desired substituent, the starting material, and the overall complexity of the target molecule. Key strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): This classic method is effective for pyridines bearing a good leaving group (e.g., halogen or nitro group) at the 4-position. The inherent electron-deficient nature of the pyridine ring at the 2- and 4-positions facilitates attack by nucleophiles.[3][4]
-
Transition-Metal-Catalyzed Cross-Coupling: Powerful reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the formation of C-C, C-N, and other C-heteroatom bonds. These methods are valued for their broad substrate scope and functional group tolerance.[5][6][7]
-
Minisci Reaction: This radical-based C-H functionalization method allows for the direct alkylation or acylation of the pyridine ring. While it can produce a mixture of 2- and 4-isomers, modern protocols have been developed to achieve high selectivity for the 4-position.[8][9]
Below is a diagram illustrating these primary strategies for functionalizing the pyridine ring at the 4-position.
Caption: Overview of major strategies for pyridine 4-position functionalization.
Experimental Protocols
Protocol 1: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[5] This protocol is adapted for the coupling of an aniline with a 4-chloropyridine derivative. The use of sterically hindered biarylphosphine ligands is often crucial for activating the C-Cl bond.[10]
Workflow Diagram:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
4-Chloropyridine derivative (1.0 eq)
-
Aniline derivative (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Palladium precatalyst (e.g., RuPhos G3 Pd) (1-5 mol%)
-
Ligand (e.g., RuPhos)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-chloropyridine derivative (1.0 eq), the aniline derivative (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add the palladium precatalyst and ligand (if not using a precatalyst complex) (typically 1-5 mol%).
-
Add anhydrous, degassed toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of 2,4-Dichloropyridine:
| Entry | Amine | Catalyst/Ligand | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | 100 | 95 | [11] |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ / XPhos | 100 | 98 | [11] |
| 3 | Morpholine | Pd(OAc)₂ / RuPhos | 80 | 85 | [10] |
Yields are for the mono-aminated product at the C2 position, which is generally more reactive. Further reaction at C4 can be achieved at higher temperatures.[11]
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[12] This protocol describes the coupling of a 4-halopyridine with a boronic acid or ester.
Materials:
-
4-Halopyridine (I, Br, or Cl) (1.0 eq)
-
Arylboronic acid or boronate ester (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Solvent (e.g., 1,4-dioxane, toluene, DME) with water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry flask under an inert atmosphere, add the 4-halopyridine (1.0 eq), the boronic acid/ester (1.1-1.5 eq), and the base (2.0-3.0 eq).[6]
-
Add the palladium catalyst (2-5 mol%).[6]
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture, typically between 80-110 °C, and stir until completion (monitored by TLC or LC-MS).[6][13]
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Quantitative Data for Suzuki Coupling:
| Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 | General Protocol |
| 4-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 88 | General Protocol |
| 4-Iodopyridine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 95 | [14] |
Protocol 3: C-H Alkylation via Minisci Reaction
The Minisci reaction enables the direct C-H functionalization of electron-deficient heterocycles.[8] A modern approach utilizes a blocking group to achieve high regioselectivity for the C4 position.[15][16]
Materials:
-
Pyridinium salt (maleate-derived) (1.0 eq)
-
Carboxylic acid (alkyl donor) (2.0 eq)
-
(NH₄)₂S₂O₈ (Ammonium persulfate) (2.0 eq)
-
AgNO₃ (Silver nitrate) (0.2 eq)
-
Dichloroethane (DCE) and Water (1:1 mixture)
Procedure: [15]
-
To a culture tube, add the pyridinium salt (0.5 mmol, 1.0 eq), the carboxylic acid (1.0 mmol, 2.0 eq), (NH₄)₂S₂O₈ (1.0 mmol, 2.0 eq), and AgNO₃ (0.1 mmol, 0.2 eq).
-
Add dichloroethane (2.5 mL) and water (2.5 mL).
-
Seal the tube and stir the biphasic mixture at 50 °C for 2 hours.
-
Monitor the reaction by LCMS or NMR.
-
Upon completion, dilute with dichloromethane and proceed with aqueous workup.
-
The blocking group can be removed under basic conditions to yield the 4-alkylated pyridine.
Quantitative Data for Regioselective Minisci Reaction: [15]
| Pyridine Substrate | Carboxylic Acid | Yield of 4-Alkyl Adduct (%) |
| Pyridine | tert-Butylacetic acid | 85 |
| 3-Methylpyridine | Cyclohexanecarboxylic acid | 92 |
| 3-Chloropyridine | Pivalic acid | 78 |
Protocol 4: C-C Alkyne Formation via Sonogashira Coupling
The Sonogashira coupling is a reliable method for coupling terminal alkynes with aryl or vinyl halides.[7][17]
Materials:
-
4-Halopyridine (typically I or Br) (1.0 eq)
-
Terminal alkyne (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (co-catalyst) (1-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) (solvent and base)
-
Anhydrous, degassed solvent (e.g., THF, DMF) if needed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-halopyridine (1.0 eq), palladium catalyst, and CuI.
-
Add the solvent (e.g., triethylamine).
-
Add the terminal alkyne (1.1-1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Remove the amine base under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Sonogashira Coupling: [18]
| Halide | Alkyne | Catalyst System | Base | Yield (%) |
| 4-Iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 95 |
| 4-Bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 90 |
| 4-Iodopyridine | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | 88 |
References
- 1. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. scispace.com [scispace.com]
Application Notes and Protocols for the Laboratory Scale Synthesis of 2-Amino-4-Arylpyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2-amino-4-arylpyridines, a class of compounds with significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established and efficient synthetic methodologies, including one-pot multicomponent reactions and the Kröhnke pyridine synthesis.
Introduction
2-Amino-4-arylpyridines are a privileged structural motif found in a wide array of biologically active molecules and functional materials. Their versatile chemical nature allows for further functionalization, making them valuable building blocks in drug discovery and development. This guide offers practical and reproducible methods for their synthesis on a laboratory scale.
Synthetic Strategies
Two primary and highly effective methods for the synthesis of 2-amino-4-arylpyridines are highlighted:
-
One-Pot Multicomponent Synthesis: This approach offers a highly efficient and atom-economical route to highly functionalized 2-amino-4-arylpyridines. By combining an arylidene malononitrile, a primary amine or ammonium acetate, and a suitable catalyst in a single reaction vessel, complex pyridine structures can be assembled in a single step.[1][2] This method is particularly advantageous for generating libraries of compounds for screening purposes.
-
Kröhnke Pyridine Synthesis: A classical and reliable method for the synthesis of polysubstituted pyridines. The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3] This method provides good yields and allows for a high degree of control over the substitution pattern of the resulting pyridine ring.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data from various reported protocols for the synthesis of 2-amino-4-arylpyridines, allowing for easy comparison of different methodologies.
| Entry | Synthetic Method | Aryl Aldehyde | Amine Source | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | One-Pot Multicomponent | Benzaldehyde | Ammonium Acetate | Anhydrous ZnCl₂ | Dry Ethanol | 80 | 5 | 93 | |
| 2 | One-Pot Multicomponent | Benzaldehyde | Ethylamine | Anhydrous ZnCl₂ | Dry Ethanol | 80 | 5 | 94 | [1] |
| 3 | One-Pot Multicomponent | 4-Chlorobenzaldehyde | Ammonium Acetate | Nanomagnetic Fe₃O₄@SiO₂@ZnCl₂ | Solvent-free | 110 | 0.5 | 95 | |
| 4 | One-Pot Multicomponent | 4-Nitrobenzaldehyde | Ammonium Acetate | Nanomagnetic Fe₃O₄@SiO₂@ZnCl₂ | Solvent-free | 110 | 0.4 | 96 | [4] |
| 5 | One-Pot Multicomponent | Benzaldehyde | Malononitrile, Thiophenol | Sodium Benzoate | PEG-400:Water (1:1) | 70 | 0.5 | 95 | [5] |
| 6 | One-Pot Multicomponent | 4-Methoxybenzaldehyde | Malononitrile, Thiophenol | Sodium Benzoate | PEG-400:Water (1:1) | 70 | 0.6 | 94 | [5] |
| 7 | Kröhnke Synthesis | Chalcone | N-Phenacylpyridinium bromide | Ammonium Acetate | Glacial Acetic Acid | 120 (reflux) | 4-6 | High | [2] |
| 8 | Microwave-assisted | Various Aldehydes | Guanidine Hydrochloride | - | Ethanol | 120 | 0.17 | 36-91 | [6] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-4-phenylpyridine-3,5-dicarbonitrile
This protocol is adapted from a reported one-pot multicomponent reaction.[1]
Materials:
-
Benzaldehyde (0.06 mol, 6.1 mL)
-
Malononitrile (0.06 mol, 3.96 g)
-
Ammonium Acetate (0.069 mol, 5.32 g)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.09 mol, 12.27 g)
-
Dry Ethanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dry ethanol (20 mL).
-
Add benzaldehyde (0.06 mol), malononitrile (0.06 mol), ammonium acetate (0.069 mol), and anhydrous zinc chloride (0.09 mol) to the flask.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80 °C and maintain this temperature with continuous stirring for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 10 mL) and then with cold methanol (2 x 10 mL).
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylpyridine-3,5-dicarbonitrile.
-
Dry the purified product in a vacuum oven. The expected yield is approximately 93%.
Characterization Data (Example):
-
¹H-NMR (DMSO-d₆) δ (ppm): 7.43-7.52 (5H, m, Ar-H), 7.23 (2H, s, NH₂)
-
FT-IR (cm⁻¹): 3424-3363 (N-H), 2206 (C≡N), 1623 (C=N)
-
MS (m/z): 235.3 (M+H)⁺
Protocol 2: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This protocol describes a classic Kröhnke pyridine synthesis.[2]
Materials:
-
N-Phenacylpyridinium bromide (1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and ammonium acetate (10 equiv).
-
Add a sufficient amount of glacial acetic acid to dissolve the reactants and act as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
-
Dry the purified product.
Mandatory Visualizations
General Workflow for One-Pot Synthesis of 2-Amino-4-Arylpyridines
Caption: General workflow for the one-pot synthesis of 2-amino-4-arylpyridines.
Logical Relationship in Kröhnke Pyridine Synthesis
Caption: Key steps and intermediates in the Kröhnke pyridine synthesis.
References
- 1. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. hakon-art.com [hakon-art.com]
- 6. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
Applications of 4-Iodopyridin-2-amine in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodopyridin-2-amine is a versatile heterocyclic building block that holds significant promise for the development of advanced materials. Its unique structure, featuring a reactive iodine atom at the 4-position and a nucleophilic amino group at the 2-position of the pyridine ring, allows for a variety of chemical modifications. This dual functionality makes it an attractive precursor for the synthesis of novel polymers, organic electronic materials, and functional metal complexes. The strategic placement of the iodo and amino groups enables its use in cross-coupling reactions to form extended π-conjugated systems, which are essential for applications in organic light-emitting diodes (OLEDs), conductive polymers, and perovskite solar cells. This document provides detailed application notes and experimental protocols for the use of this compound in materials science.
Application in Perovskite Solar Cells
While direct applications of this compound in perovskite solar cells are not extensively documented, a related compound, 1-aminopyridinium iodide, has been successfully employed as a zwitterionic additive for defect passivation in perovskite films. This application highlights the potential of aminopyridine derivatives in enhancing the efficiency and stability of perovskite solar cells.
Protocol: Synthesis of 1-Aminopyridinium Iodide
This protocol outlines the synthesis of 1-aminopyridinium iodide, a related compound used in perovskite solar cells, which can be adapted for the synthesis of other aminopyridinium salts.
Materials:
-
Pyridine
-
Hydroxylamine-O-sulfonic acid
-
Potassium carbonate
-
Hydriodic acid (57%)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Hydroxylamine-O-sulfonic Acid Solution: Prepare a fresh solution of hydroxylamine-O-sulfonic acid in cold deionized water.
-
Reaction with Pyridine: To the freshly prepared hydroxylamine-O-sulfonic acid solution, add pyridine. Heat the mixture at approximately 90°C for 20 minutes.
-
Basification: Cool the reaction mixture to room temperature and add potassium carbonate with stirring.
-
Solvent Removal: Remove water and excess pyridine using a rotary evaporator at 30-40°C.
-
Extraction: Treat the residue with ethanol and filter to remove the insoluble potassium sulfate.
-
Precipitation: Add 57% hydriodic acid to the filtrate.
-
Crystallization: Store the resulting solution at -20°C for 1 hour to allow for the crystallization of 1-aminopyridinium iodide.
-
Isolation and Purification: Collect the solid by filtration and recrystallize from absolute ethanol to obtain pure 1-aminopyridinium iodide.
Diagram of the synthetic workflow for 1-aminopyridinium iodide:
Caption: Synthetic workflow for 1-aminopyridinium iodide.
Application in Polymer Synthesis via Cross-Coupling Reactions
This compound is an excellent candidate for the synthesis of conjugated polymers through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The iodine atom at the 4-position provides a reactive site for C-C bond formation, while the amino group can be used for further functionalization or to tune the electronic properties of the resulting polymer. These polymers are of interest for applications in organic electronics, including conductive materials and emissive layers in OLEDs.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl halide, which can be adapted for the polymerization of this compound with a suitable bis(boronic acid) or bis(boronate ester) co-monomer.
Materials:
-
This compound
-
Arylboronic acid or bis(boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the boronic acid derivative (1.1-1.2 equiv. per iodine), the base (2.0-3.0 equiv.), and the palladium catalyst (0.01-0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction: Heat the mixture to 80-100°C with stirring for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Diagram of the Suzuki-Miyaura cross-coupling workflow:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol: General Procedure for Sonogashira Cross-Coupling
This protocol describes a general method for the Sonogashira cross-coupling of an aryl halide with a terminal alkyne, which can be applied to the polymerization of this compound with a di-alkyne co-monomer.
Materials:
-
This compound
-
Terminal alkyne or di-alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and CuI (0.02-0.10 equiv.) under an inert atmosphere.
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv. per iodine) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to 40-70°C for 2-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Diagram of the Sonogashira cross-coupling catalytic cycle:
Caption: Catalytic cycle of the Sonogashira reaction.
Application in Organic Light-Emitting Diodes (OLEDs)
The pyridine moiety in this compound makes it a promising candidate for the development of materials for OLEDs. Pyridine-containing compounds are known for their electron-transporting properties. By incorporating this compound into larger conjugated molecules or as a ligand in metal complexes, it is possible to create novel host materials, electron-transporting materials, or phosphorescent emitters for OLEDs.
Synthesis of Metal Complexes for Phosphorescent OLEDs
This compound can serve as a ligand in the synthesis of transition metal complexes, particularly with heavy metals like iridium(III) or platinum(II), which are known to exhibit phosphorescence. The amino group can coordinate to the metal center, and the iodo-substituted pyridine ring can be further functionalized to tune the photophysical properties of the complex.
General considerations for ligand synthesis:
The 4-iodo group can be replaced with various aryl or heteroaryl groups via Suzuki or Stille coupling to create more complex ligands before coordination to a metal center. The 2-amino group provides a coordination site.
General considerations for complex synthesis:
The synthesis of phosphorescent metal complexes typically involves the reaction of the ligand with a metal precursor (e.g., IrCl₃·nH₂O) in a high-boiling solvent at elevated temperatures. The resulting complex is then purified by column chromatography and characterized for its photophysical and electroluminescent properties.
Data Presentation
As specific quantitative data for materials directly synthesized from this compound is limited in publicly available literature, the following tables provide representative data for related classes of materials to illustrate the expected performance.
Table 1: Representative Properties of Pyridine-Containing Conjugated Polymers
| Polymer Property | Typical Value Range | Significance in Materials Science |
| Band Gap (Eg) | 2.0 - 3.0 eV | Determines the color of emission in OLEDs and the absorption range in solar cells. |
| HOMO Level | -5.0 to -6.0 eV | Affects hole injection and transport properties. |
| LUMO Level | -2.5 to -3.5 eV | Affects electron injection and transport properties. |
| Thermal Stability (TGA, 5% weight loss) | > 300 °C | Crucial for device lifetime and operational stability. |
| Solubility | Varies (often soluble in common organic solvents) | Important for solution-based processing of thin films. |
Table 2: Representative Performance of OLEDs with Pyridine-Based Materials
| OLED Parameter | Typical Performance | Role of Pyridine-Based Material |
| External Quantum Efficiency (EQE) | 5 - 25% | As host, emitter, or transport layer contributing to overall efficiency. |
| Luminance | > 1000 cd/m² | High brightness is essential for display and lighting applications. |
| Turn-on Voltage | < 5 V | Lower voltage leads to higher power efficiency. |
| Color Coordinates (CIE) | Varies (Blue, Green, Red) | Tunable by modifying the chemical structure of the emissive material. |
Conclusion
This compound is a promising building block for the creation of novel materials with applications in organic electronics and photovoltaics. Its versatile reactivity allows for the synthesis of a wide range of functional polymers and metal complexes. While specific examples of its application are still emerging, the general protocols and representative data presented here provide a solid foundation for researchers to explore the potential of this molecule in their materials development efforts. Further research into the synthesis and characterization of materials derived from this compound is encouraged to fully unlock its potential in materials science.
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Iodopyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for palladium-catalyzed cross-coupling reactions involving 4-Iodopyridin-2-amine, a key building block in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: While the carbon-iodine bond is highly reactive and favorable for cross-coupling, the substrate itself presents unique challenges. The electron-donating amino group and the coordinating pyridine nitrogen can interact with the palladium catalyst. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center, potentially forming inactive catalyst species and impeding the catalytic cycle.
Q2: Which cross-coupling reaction should I choose to functionalize this compound?
A2: The choice of reaction depends on the desired bond formation:
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Suzuki-Miyaura Coupling: Ideal for forming C-C bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.
-
Buchwald-Hartwig Amination: The premier choice for forming C-N bonds to introduce primary or secondary amines.
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Sonogashira Coupling: Specifically used to form C-C bonds with terminal alkynes, creating arylalkyne structures.
Q3: How can I avoid catalyst deactivation when working with this compound?
A3: Catalyst deactivation is a primary cause of low conversion. Key strategies to mitigate this include:
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Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos for aminations) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium center and prevent inhibitory coordination from the pyridine nitrogen.
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Inert Atmosphere: Rigorously maintain an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst and the phosphine ligands.
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Reagent Purity: Use high-purity, anhydrous, and properly degassed solvents and reagents. Impurities, particularly water and oxygen, can poison the catalyst.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
You are observing low or no consumption of your this compound starting material in a Suzuki, Buchwald-Hartwig, or Sonogashira reaction.
Possible Causes & Solutions
-
Catalyst System:
-
Inactive Catalyst/Ligand: The choice of palladium source and ligand is critical. For an electron-rich, coordinating substrate like this, standard catalysts may be insufficient.
-
Solution: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos for Suzuki/Buchwald-Hartwig) or consider modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) which generate the active Pd(0) species more reliably. For Sonogashira, adding a copper(I) co-catalyst is standard, but copper-free conditions with specific ligands can also be effective.
-
-
Insufficient Catalyst Loading: Partial catalyst inhibition may require more catalyst to drive the reaction.
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Solution: Increase catalyst loading in increments, for example, from 2 mol% to 5 mol%.
-
-
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Reaction Conditions:
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Suboptimal Base: The base is crucial for activating the coupling partner (boronic acid, amine, or alkyne) but the wrong choice can hinder the reaction.
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Solution: Screen a panel of bases. For Suzuki, common choices are K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig, stronger, non-nucleophilic bases like NaOtBu or LHMDS are often required. For Sonogashira, an amine base like Et₃N or DIPEA is typical. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
-
-
Incorrect Temperature or Time: Many coupling reactions require heat to overcome activation barriers, but too much heat can cause degradation.
-
Solution: Increase the reaction temperature in 10-20 °C increments. If degradation is suspected, try a lower temperature for a longer duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
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Poor Solubility: If reactants are not fully dissolved, the reaction will be slow or incomplete.
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Solution: Change the solvent. Common choices include dioxane, toluene, THF, or DMF. For Suzuki reactions, a co-solvent of water is often necessary.
-
-
-
Reagent Quality:
-
Degraded Reagents: Boronic acids can degrade via protodeboronation, and amines can be oxidized.
-
Solution: Use fresh, high-purity reagents. Pinacol esters of boronic acids are often more stable than the free acids. Ensure solvents are anhydrous and rigorously degassed to remove oxygen.
-
-
Issue 2: Significant Formation of Side Products
Your reaction is consuming the starting material, but the desired product is either absent or a minor component, with significant byproducts observed.
Possible Causes & Solutions
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Hydrodehalogenation (Loss of Iodine): The this compound is converted to 2-aminopyridine.
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Cause: This can be caused by hydride sources in the reaction (e.g., certain alcohols used as solvents) or be a competing pathway at the palladium center.
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Solution: Ensure all solvents are non-protic and anhydrous. Optimizing the ligand and reaction time can also minimize this side reaction. If the starting material is consumed but no desired product forms, hydrodehalogenation is a likely culprit.
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Homocoupling (Dimerization): You observe dimers of your boronic acid (in Suzuki) or alkyne (Glaser coupling in Sonogashira).
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Cause: This is often promoted by the presence of oxygen or, in the case of Sonogashira, high concentrations of the copper(I) co-catalyst.
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Solution:
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Improve Degassing: Ensure all solvents and the reaction headspace are thoroughly purged with an inert gas.
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Slow Addition: For Sonogashira, adding the alkyne slowly can maintain a low concentration and suppress dimerization.
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Reduce Copper: Use the minimum effective amount of CuI or consider a copper-free Sonogashira protocol.
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-
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Protodeboronation (for Suzuki Coupling): The boronic acid is converted back to the corresponding arene/heteroarene.
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Cause: This side reaction is often promoted by water and a strong base.
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Solution: Use a milder base if possible. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA esters). Running the reaction under strictly anhydrous conditions can also help.
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Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for coupling reactions with this compound. These are general guidelines and may require optimization for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | For challenging substrates, consider Buchwald pre-catalysts with ligands like SPhos or XPhos. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) | K₃PO₄ can also be effective. Base must be anhydrous. |
| Solvent | Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1) | Ensure solvents are thoroughly degassed. |
| Temperature | 80 - 110 °C | Monitor by TLC/LC-MS to avoid product degradation at higher temperatures. |
| Coupling Partner | Aryl/heteroaryl boronic acid or pinacol ester (1.1-1.5 equiv.) | Pinacol esters offer greater stability against protodeboronation. |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Pd Catalyst | Pd₂(dba)₃ (1-2 mol%) with a suitable ligand | Buchwald G3/G4 pre-catalysts are highly recommended. |
| Ligand | XPhos, RuPhos, or SPhos (2-4 mol%) | Ligand choice is critical and often substrate-dependent. |
| Base | NaOtBu or LHMDS (1.2-1.5 equiv.) | Strong, non-nucleophilic bases are required. Ensure they are fresh and handled under inert gas. |
| Solvent | Toluene or Dioxane | Must be anhydrous and degassed. |
| Temperature | 90 - 120 °C | Higher temperatures may be needed for less reactive amines. |
| Coupling Partner | Primary or secondary amine (1.1-1.2 equiv.) | Ensure amine purity, as impurities can poison the catalyst. |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%) | Standard catalysts are often sufficient for reactive aryl iodides. |
| Co-catalyst | CuI (5-10 mol%) | Essential for the traditional Sonogashira cycle. Can be omitted in "copper-free" protocols. |
| Base | Et₃N or DIPEA (2.0-5.0 equiv.) | Can often be used as both the base and the solvent or co-solvent. |
| Solvent | DMF, THF, or neat amine base | Must be anhydrous and thoroughly degassed to prevent Glaser homocoupling. |
| Temperature | Room Temperature to 80 °C | The high reactivity of the C-I bond often allows for milder conditions. |
| Coupling Partner | Terminal alkyne (1.1-1.2 equiv.) | Add dropwise if homocoupling is a significant issue. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
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Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
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Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water, 4:1 v/v) via syringe.
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Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
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Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations: Workflows and Logic Diagrams
Technical Support Center: Synthesis of 4-Iodopyridin-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Iodopyridin-2-amine (also known as 2-Amino-4-iodopyridine), with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the main challenges?
The most direct approach is the electrophilic iodination of 2-aminopyridine. However, this method presents a significant regioselectivity challenge. The electron-donating amino group strongly activates the pyridine ring, primarily directing incoming electrophiles to the 5-position. Consequently, the major product is often the undesired 2-amino-5-iodopyridine isomer, leading to low yields of the target 4-iodo isomer.[1] Overcoming this inherent selectivity is the primary obstacle to achieving a high yield. Alternative, multi-step syntheses, such as those involving a Sandmeyer reaction from a corresponding aminopyridine precursor, can offer better control but are more complex.[2][3]
Q2: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?
Low yields are typically traced back to several factors, primarily poor regioselectivity and suboptimal reaction conditions.
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Poor Regioselectivity: As mentioned, the formation of 2-amino-5-iodopyridine is the most common side reaction that significantly lowers the yield of the desired 4-iodo product.[1] Experimenting with different iodinating agents and solvents may alter the steric and electronic environment enough to slightly favor the 4-position.
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Suboptimal Iodinating Reagent: Molecular iodine (I₂) is a relatively weak electrophile and often requires an activating agent or oxidant, such as hydrogen peroxide or nitric acid, to be effective.[1][4] More potent iodinating reagents like N-Iodosuccinimide (NIS) or 1,3-Diiodo-5,5-dimethylhydantoin (DIH) can improve conversion but may also lead to over-iodination if not carefully controlled.[5]
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Formation of Di-iodinated Byproducts: The high reactivity of the 2-aminopyridine ring can lead to the formation of di-iodinated species, such as 2-amino-3,5-diiodopyridine, further reducing the yield.[6] This can be minimized by carefully controlling the stoichiometry, adding the iodinating agent portion-wise at low temperatures, and monitoring the reaction closely by TLC.
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Degradation: Aminopyridines can be sensitive to strongly acidic or oxidative conditions, leading to degradation and the formation of tar-like substances.
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Purification Losses: this compound and its isomers can have similar polarities, making separation by column chromatography challenging and leading to yield loss.
Q3: I am observing multiple spots on my TLC analysis after the reaction. What are the most probable side products?
When synthesizing this compound from 2-aminopyridine, a typical TLC plate may show the following:
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Unreacted 2-Aminopyridine: The starting material.
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2-Amino-5-iodopyridine: The major regioisomeric byproduct, typically having a similar but distinct Rf value from the desired product.[1]
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2-Amino-3,5-diiodopyridine: A common di-iodinated byproduct, which is less polar than the mono-iodinated products.[6]
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Baseline Impurities: Polymeric or degraded material, which often remains at the baseline.
Troubleshooting Guide
Below is a troubleshooting workflow to diagnose and resolve common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for low-yield synthesis.
Comparative Data on Iodinating Reagents
While specific yield data for this compound is scarce, the choice of iodinating agent is critical. The following table summarizes common reagents.
| Reagent | Formula | Reactivity | Common Conditions | Key Considerations |
| Iodine | I₂ | Low | Requires an oxidant (H₂O₂, NaIO₄) or acid catalyst.[4] | Cost-effective and common, but often shows poor selectivity and reactivity with less activated substrates.[4] |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | Moderate | TFA, H₂SO₄, or MeSO₃H as catalyst.[4] | A versatile and widely used reagent. More reactive than I₂ but can be expensive.[4][5] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | C₅H₆I₂N₂O₂ | High | Often used with a strong acid like H₂SO₄.[5] | Highly reactive and selective, even with deactivated substrates. Byproduct is easily removed by aqueous wash.[5] |
| Iodine Monochloride | ICl | High | Used in various solvents, sometimes with a Lewis acid. | Very reactive, but can lead to competing chlorination as a side reaction.[4] |
Experimental Protocols
Protocol: Direct Iodination using N-Iodosuccinimide (NIS)
This protocol is an adapted procedure for the direct iodination of 2-aminopyridine, aiming to favor the formation of the 4-iodo isomer through careful control of conditions.
Materials:
-
2-Aminopyridine
-
N-Iodosuccinimide (NIS)
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Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminopyridine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Slowly add trifluoroacetic acid (1.1 eq). Stir for 10 minutes. Then, add N-Iodosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress using TLC. Let the reaction warm slowly to room temperature and stir for 4-12 hours or until the starting material is consumed.
-
Quenching: Cool the mixture back to 0 °C and quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine/NIS.
-
Work-up: Transfer the mixture to a separatory funnel. Neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the 4-iodo and 5-iodo isomers.
Visualized Workflows and Pathways
General Reaction Pathway
The diagram below illustrates the primary reaction and the major competing side reaction in the direct iodination of 2-aminopyridine.
Caption: Synthesis and major competing side reaction.
Standard Experimental Workflow
This flowchart outlines the key stages of a typical synthesis experiment, from initial setup to final analysis.
Caption: General workflow for synthesis and purification.
References
- 1. nbinno.com [nbinno.com]
- 2. chempanda.com [chempanda.com]
- 3. Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester | Semantic Scholar [semanticscholar.org]
- 4. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 5. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 6. US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Iodopyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodopyridin-2-amine. The following sections detail common purification techniques, including acid-base extraction, column chromatography, and recrystallization, along with solutions to potential issues encountered during these processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route. A common method for its synthesis is the direct iodination of 2-aminopyridine. Potential impurities from this synthesis include:
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Unreacted 2-aminopyridine: The starting material may not have fully reacted.
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Di-iodinated byproducts: Over-iodination can lead to the formation of di-iodinated pyridinamines.
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Other regioisomers: Depending on the reaction conditions, small amounts of other iodinated isomers may be formed.
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Inorganic salts: If an acid scavenger or other inorganic reagents are used, they may be present in the crude product.
Q2: Which purification technique is most suitable for my crude this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment.
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Acid-Base Extraction: This is an excellent initial purification step to remove neutral and acidic impurities.
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities, such as unreacted starting material and di-iodinated byproducts from the desired product.
-
Recrystallization: This is a good final purification step to obtain a highly pure, crystalline product, provided a suitable solvent is found.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of an acid like formic acid or TFA) is a common starting point. Purity is typically determined by the area percentage of the main peak.
Troubleshooting Purification of this compound
The following diagram outlines a general troubleshooting workflow for the purification of crude this compound.
Caption: Troubleshooting workflow for the purification of this compound.
Troubleshooting Guides
Acid-Base Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Emulsion formation | - Vigorous shaking of the separatory funnel. - High concentration of the crude product. | - Gently invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Filter the crude solution before extraction to remove any particulate matter. |
| Poor recovery of product | - The aqueous layer is not sufficiently acidic to protonate the amine fully. - Insufficient extraction with the organic solvent after neutralization. | - Check the pH of the aqueous layer after adding acid; it should be pH 1-2. - Perform multiple extractions (3-4 times) with the organic solvent to ensure complete recovery of the product. |
| Product precipitates upon neutralization | - The product has low solubility in the extraction solvent. | - Use a larger volume of organic solvent for extraction. - If the product is a solid at room temperature, it can be collected by filtration after neutralization and washing. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or tailing of the product spot on TLC/column | - The compound is too polar for the silica gel. - The basic amine is interacting strongly with the acidic silica gel. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase.[1] - Use a different stationary phase, such as neutral alumina or amine-functionalized silica.[1] |
| Poor separation of product and impurities | - The mobile phase is too polar or not polar enough. - The column is overloaded. | - Optimize the mobile phase using TLC. A good starting point for this compound is a gradient of ethyl acetate in hexanes. - Reduce the amount of crude material loaded onto the column. |
| Product does not elute from the column | - The mobile phase is not polar enough. - Strong adsorption to the stationary phase. | - Gradually increase the polarity of the mobile phase. - If using a basic modifier, ensure it is present throughout the elution. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling out" instead of crystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too quickly. | - Use a lower boiling point solvent or a solvent pair. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling | - The solution is not saturated (too much solvent was used). - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound. |
| Low recovery of the product | - Too much solvent was used. - The product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical results that can be expected from the different purification techniques for aminopyridine derivatives. The actual values for this compound may vary depending on the initial purity of the crude material.
| Purification Technique | Typical Purity Achieved (by HPLC) | Typical Recovery Yield | Primary Impurities Removed |
| Acid-Base Extraction | 85-95% | 80-90% | Neutral and acidic impurities, inorganic salts. |
| Column Chromatography (Silica Gel) | >98% | 60-80% | Unreacted starting materials, regioisomers, di-iodinated byproducts. |
| Recrystallization | >99% | 70-90% (from partially purified material) | Closely related structural analogs and minor impurities. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
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Acidification: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl (aq). Shake the funnel gently, venting frequently.
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Separation: Allow the layers to separate. The protonated this compound will be in the aqueous layer. Drain the aqueous layer into a clean flask.
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Wash: Wash the organic layer with another portion of 1 M HCl to ensure all the amine has been extracted. Combine the aqueous layers.
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Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the pH is ~9-10.
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Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., ethyl acetate or DCM).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Column Chromatography
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Stationary Phase and Mobile Phase Selection: Based on TLC analysis, select a suitable mobile phase. A gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 20-30% ethyl acetate) is often effective for separating aminopyridines on a silica gel column. To prevent tailing, 0.1-1% triethylamine can be added to the mobile phase.[1]
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM) and load it onto the top of the column.
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Elution: Begin elution with the starting mobile phase, gradually increasing the polarity according to the predetermined gradient.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
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Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or a mixture such as ethanol/water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to just dissolve the solid.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
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Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
References
common side reactions and byproducts in 4-Iodopyridin-2-amine chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodopyridin-2-amine. The information is designed to help overcome common challenges encountered during synthesis and functionalization reactions.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C and C-N bonds. However, the unique electronic properties of the this compound substrate can lead to specific side reactions and byproducts.
Suzuki-Miyaura Coupling
FAQ 1: Why am I observing low yields and significant byproduct formation in my Suzuki-Miyaura coupling reaction with this compound?
Low yields can stem from several factors, including catalyst inhibition, suboptimal reaction conditions, or competing side reactions. The pyridine nitrogen can coordinate to the palladium catalyst, potentially hindering its activity. Common byproducts include homocoupled boronic acid derivatives and protodeiodination of the starting material.
Troubleshooting Guide:
-
Catalyst and Ligand Choice: The selection of the palladium source and phosphine ligand is critical. Bulky, electron-rich phosphine ligands often improve reaction outcomes by promoting the oxidative addition and reductive elimination steps.
-
Base Selection: The base plays a crucial role. An inappropriate base can lead to the degradation of the boronic acid or ester (protodeboronation). Consider switching to a milder base like K₂CO₃ or Cs₂CO₃. Boric acid, a byproduct of the reaction, can also affect the acid-base equilibrium.[1]
-
Solvent and Temperature: Ensure the use of anhydrous, deaerated solvents to prevent catalyst deactivation and side reactions. A systematic temperature screen can help identify the optimal conditions for your specific substrates.
-
Byproduct from Ligand: In some cases, phenyl-based phosphine ligands can participate in the reaction, leading to phenylated byproducts.[2] If you observe such impurities, consider using a trialkylphosphine ligand like P(o-Tolyl)₃, which has been shown to minimize this side reaction.[2]
Table 1: Effect of Ligand on Byproduct Formation in a Model Suzuki Coupling
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield of Product (%) | Yield of Byproduct (%) |
| 1 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Toluene/H₂O | 80 | 97.2 | 0.05 |
| 2 | Pd₂(dba)₃ | P(o-Tolyl)₃ | K₃PO₄ | Toluene | 100 | >95 | <0.1 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | High | Minimal |
Data is representative and compiled from typical Suzuki-Miyaura conditions.[2]
Buchwald-Hartwig Amination
FAQ 2: I am attempting a selective Buchwald-Hartwig amination on a di-halopyridine containing a 4-iodo substituent. Which position is more reactive, and what are the common side products?
The Carbon-Iodine (C-I) bond is significantly more reactive and has a lower bond dissociation energy than Carbon-Bromine (C-Br) or Carbon-Chlorine (C-Cl) bonds. Therefore, in a molecule like 2-bromo-4-iodopyridine, the initial amination will selectively occur at the 4-position (C-I).[3]
Common side products include:
-
Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom, yielding 2-aminopyridine. This can occur via a competing pathway where a palladium-hydride intermediate is formed.[3][4]
-
Homocoupling: Dimerization of the starting aryl halide.
-
Reaction at the wrong halogen: While less favorable, amination at the less reactive halogen position can occur, especially under forcing conditions (higher temperatures, longer reaction times).[3]
Troubleshooting Guide:
-
Optimize Catalyst/Ligand System: The choice of ligand is crucial for promoting the desired C-N bond formation over side reactions. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective for amination of heteroaryl halides.[5]
-
Control Reaction Temperature: Use the mildest temperature possible that allows for efficient reaction at the C-I bond. This will minimize hydrodehalogenation and reaction at less reactive sites.
-
Choice of Base: Use a strong, non-nucleophilic base like NaOtBu, K₃PO₄, or LiHMDS.[3] Ensure the base is anhydrous, as water can deactivate the catalyst.[3]
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// Edges start -> check_catalyst [label="Potential Issue"]; start -> check_base; start -> check_reagents; side_products -> optimize_temp [label="Potential Solution"]; side_products -> change_ligand;
check_catalyst -> success [style=dashed, label="Resolution"]; check_base -> success [style=dashed, label="Resolution"]; check_reagents -> success [style=dashed, label="Resolution"]; optimize_temp -> success [style=dashed, label="Resolution"]; change_ligand -> success [style=dashed, label="Resolution"]; }
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
FAQ 3: During the Sonogashira coupling of this compound with a terminal alkyne, I am observing significant formation of a symmetrical diyne (Glaser coupling byproduct). How can I prevent this?
The formation of homocoupled alkyne byproducts (Glaser coupling) is a very common side reaction in Sonogashira couplings.[6] This is often promoted by the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate.
Troubleshooting Guide:
-
Ensure Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for an extended period). Maintain a positive pressure of an inert gas throughout the reaction.
-
Amine as Base and Solvent: Using the amine base (e.g., triethylamine or diethylamine) as the solvent can help to create a reducing environment and minimize homocoupling.[6]
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. While often requiring higher catalyst loading or more specialized ligands, these methods completely eliminate the pathway for Glaser coupling.[7][8]
-
Slow Addition of Alkyne: In some cases, adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.
Caption: Catalytic cycles showing the desired cross-coupling and the Glaser side reaction.
Section 2: Reactions at the Amino Group
Diazotization
FAQ 4: What are the potential side reactions when performing a diazotization on this compound, for example, in a Sandmeyer-type reaction?
Diazotization of primary aromatic amines creates diazonium salts, which are versatile intermediates.[9] For 2-aminopyridines, these reactions must be carefully controlled.
Potential side reactions and issues include:
-
Instability of the Diazonium Salt: While aryl diazonium salts are more stable than their aliphatic counterparts, pyridinium diazonium salts can be less stable. The reaction is typically carried out at low temperatures (0-5 °C) to prevent decomposition.[10]
-
Phenol Formation: The diazonium salt can react with water to form a hydroxypyridine derivative, which is often a major byproduct if the temperature is not controlled or if the subsequent trapping reaction is slow.
-
Azo Coupling: The diazonium salt is an electrophile and can react with electron-rich aromatic systems. If the starting amine is not fully consumed, the diazonium salt can couple with the unreacted this compound to form an azo dye byproduct.[11]
-
De-amination: In the presence of certain reducing agents (even trace impurities), the diazonium group can be replaced by a hydrogen atom.
Troubleshooting Guide:
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C at all times using an ice-salt bath.
-
Acidic Conditions: The reaction requires a strong acid to generate nitrous acid (from NaNO₂) and to stabilize the resulting diazonium salt.[9]
-
Stoichiometry: Use a slight excess of sodium nitrite to ensure complete conversion of the primary amine, which will prevent azo coupling side reactions.
-
Immediate Use: Use the generated diazonium salt immediately in the subsequent reaction (e.g., addition to the copper(I) salt in a Sandmeyer reaction) to minimize decomposition.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 3:1 mixture) via syringe.[2]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is for a standard copper co-catalyzed reaction. All steps must be performed under a strict inert atmosphere.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent and Reagent Addition: Add the degassed amine base/solvent (e.g., triethylamine).[12] Then, add the terminal alkyne (1.1 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Diazotisation [organic-chemistry.org]
- 10. chempanda.com [chempanda.com]
- 11. oaji.net [oaji.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 4-Iodopyridin-2-amine Cross-Coupling
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges associated with catalyst deactivation during the cross-coupling of 4-Iodopyridin-2-amine. This substrate is a valuable building block in medicinal chemistry, but its inherent electronic properties present unique obstacles to achieving high-yielding and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a particularly challenging substrate in palladium-catalyzed cross-coupling reactions? A1: The primary difficulty stems from the two Lewis basic nitrogen atoms in the molecule: the pyridine ring nitrogen and the 2-amino group.[1][2] Both can coordinate strongly to the palladium metal center, forming stable, inactive catalyst complexes.[1][3] This process, often called catalyst poisoning, effectively removes the catalyst from the productive catalytic cycle, leading to low or no conversion.[1] This is a well-known issue referred to as the "2-pyridyl problem".[1][4]
Q2: What are the most common visual indicators of catalyst deactivation in my reaction? A2: The two most common signs are a stalled reaction and the formation of palladium black. A stalled reaction is indicated by kinetic monitoring (e.g., via LC-MS or NMR) showing product formation ceasing before the limiting reagent is fully consumed.[1] The precipitation of black, elemental palladium is a clear indicator of catalyst decomposition, where active Pd(0) species agglomerate into an inactive form.[3]
Q3: What are the primary chemical pathways that lead to catalyst deactivation with this substrate? A3: The main deactivation pathways include:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen binds to the Pd center, preventing the coordination of reactants and halting the catalytic cycle.[1][3]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or other off-cycle species, which are catalytically inert.[1][5]
-
Catalyst Decomposition: If the catalytic cycle is slowed by pyridine inhibition, the active Pd(0) species have a longer lifetime in solution, increasing the likelihood of agglomeration into palladium black.[1]
-
Oxidation: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[3][6]
Q4: How does the choice of ligand impact catalyst stability and activity for this substrate? A4: Ligand choice is critical. For challenging substrates like this compound, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required.[6][7][8] These ligands help to stabilize the active monoligated Pd(0) species, promote the desired reductive elimination step to form the product, and can sterically hinder the coordination of the pyridine nitrogen to the palladium center.
Q5: Besides catalyst deactivation, what other common side reactions should I be aware of? A5: Several side reactions can reduce your yield:
-
Deiodination (or Hydrodehalogenation): The iodo-substituent is replaced by a hydrogen atom. This can be influenced by the choice of base, ligand, and reaction temperature.[1][7]
-
Protodeboronation (in Suzuki Coupling): The boronic acid coupling partner reacts with a proton source (like trace water) and is replaced by a hydrogen atom. Using anhydrous conditions is crucial to prevent this.[1][9]
-
Homocoupling: The organometallic reagent (e.g., boronic acid) couples with itself. This is often promoted by the presence of oxygen, so thorough degassing is essential.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Possible Cause | Recommended Solution & Rationale |
| Catalyst Poisoning | 1. Screen Bulky Ligands: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) to sterically shield the palladium center and accelerate the catalytic cycle.[7][8] 2. Increase Ligand:Palladium Ratio: Adding a slight excess of ligand can help prevent the substrate from displacing the phosphine ligand and deactivating the catalyst.[10] |
| Inefficient Catalyst Generation | 1. Use a Pre-catalyst: Employ a modern palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) to ensure efficient and quantitative generation of the active LPd(0) species.[10] 2. Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Rigorously degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[3][6] |
| Poor Transmetalation (Suzuki Coupling) | 1. Screen Bases: The choice of base is critical. Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][9] 2. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to prevent the competing protodeboronation side reaction.[1] |
| Impure Reagents | 1. Verify Purity: Impurities in starting materials, especially the this compound or the boronic acid, can poison the catalyst.[6][10] Consider recrystallization or purification if necessary. 2. Use Fresh Reagents: Boronic acids can degrade upon storage. Use fresh or properly stored reagents.[6] |
Issue 2: Significant Formation of Palladium Black
| Possible Cause | Recommended Solution & Rationale |
| Slow Catalysis Leading to Agglomeration | 1. Optimize Ligand and Temperature: A slow catalytic cycle increases the lifetime of Pd(0) intermediates, allowing them to aggregate. Use a more activating ligand (see above) or carefully increase the temperature in 10 °C increments to accelerate the cycle.[1] Be aware that excessive heat can also cause decomposition.[6] |
| Oxygen Contamination | 1. Rigorous Degassing: Thoroughly degas the reaction solvent (e.g., via sparging with argon for 30-60 minutes or using 3-4 freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize and decompose the catalyst.[1][3] |
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (1-3 mol%) | Ensures efficient generation of the active catalyst and provides a bulky, electron-rich ligand ideal for this substrate.[4] |
| Coupling Partner | Arylboronic Acid (1.2-1.5 equiv.) | An excess ensures the complete consumption of the limiting iodopyridine. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | Strong, non-nucleophilic bases that are effective in promoting transmetalation.[1] |
| Solvent | 1,4-Dioxane or Toluene/Water mixture | Anhydrous, deoxygenated solvents are crucial. A biphasic system can sometimes aid in transmetalation.[6][11] |
| Temperature | 80-110 °C | Sufficient thermal energy is often required to overcome activation barriers, but should be optimized to avoid decomposition.[11] |
Table 2: Ligand Selection Guide for Pyridine Cross-Coupling
| Ligand | Type | Key Features & When to Use |
| XPhos | Biaryl Monophosphine | Very bulky and electron-rich. Excellent general-purpose ligand for challenging substrates.[7] |
| SPhos | Biaryl Monophosphine | Similar to XPhos, offers high activity and stability. Good alternative to screen.[7] |
| RuPhos | Biaryl Monophosphine | Often effective when other bulky ligands fail. Provides a different steric and electronic environment.[8] |
| PPh₃ | Triphenylphosphine | Less effective for this substrate. Generally not bulky or electron-rich enough to prevent catalyst poisoning by the pyridine nitrogen.[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and any additional ligand if required.
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[13]
Protocol 2: Monitoring Catalyst Deactivation via Reaction Kinetics
-
Setup: Set up the reaction as described in Protocol 1, including an internal standard (e.g., dodecane) that does not react under the reaction conditions.
-
Sampling: At specific time points (e.g., 0, 15, 30, 60, 120, 240 minutes), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture under a positive pressure of inert gas.
-
Quenching: Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica gel to remove the catalyst.
-
Analysis: Analyze the quenched sample by HPLC or ¹H NMR to determine the ratio of product to the internal standard.
-
Data Plotting: Plot the concentration or yield of the product versus time. A curve that plateaus before the starting material is fully consumed is a strong indication of catalyst deactivation.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Scalability Issues for 4-Iodopyridin-2-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in reactions involving 4-Iodopyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalability challenges encountered with reactions involving this compound?
A1: When scaling up reactions with this compound, researchers often face challenges related to:
-
Poor Solubility: this compound and its derivatives can have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures that are difficult to stir and may result in incomplete reactions.
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are often exothermic. On a larger scale, heat dissipation can become a significant issue, potentially leading to runaway reactions and the formation of impurities.
-
Catalyst Deactivation and Loading: The efficiency of palladium catalysts can decrease on a larger scale. Issues such as catalyst poisoning by the amine functionality or the formation of inactive palladium black can lead to stalled reactions. Determining the optimal catalyst loading for a large-scale reaction is also a critical challenge.
-
Mixing and Mass Transfer: Achieving efficient mixing in large reactors is more challenging than in a laboratory setting. Poor mixing can lead to localized concentration gradients, side reactions, and inconsistent product quality.
-
Work-up and Purification: Isolating and purifying large quantities of product can be difficult. Crystallization may be challenging to induce, and chromatographic purification is often not feasible for multi-kilogram batches.
Q2: How does the amine group on this compound affect palladium-catalyzed cross-coupling reactions at scale?
A2: The 2-amino group is a known coordinating ligand for palladium, which can lead to catalyst inhibition or the formation of inactive catalyst complexes. This can result in sluggish or incomplete reactions, a problem that is often exacerbated at larger scales where catalyst concentrations may be lower relative to the reactants.
Q3: What are the key safety considerations when scaling up reactions with this compound?
A3: Key safety considerations include:
-
Thermal Hazards: Conduct reaction calorimetry to understand the heat of reaction and ensure adequate cooling capacity to prevent thermal runaway.
-
Reagent Handling: Handle all reagents, especially organometallic catalysts and toxic solvents, in a well-ventilated area using appropriate personal protective equipment (PPE).
-
Pressure Management: Be aware of potential off-gassing and ensure that the reactor is equipped with appropriate pressure relief systems.
-
Toxicity: this compound and its derivatives may be harmful if swallowed, in contact with skin, or inhaled. Consult the Safety Data Sheet (SDS) for detailed handling instructions.
Troubleshooting Guides
Issue 1: Low or Stalled Reaction Conversion
| Possible Cause | Solution |
| Catalyst Inactivity/Poisoning | 1. Protect the Amine Group: Consider protecting the 2-amino group with a suitable protecting group (e.g., Boc) to prevent coordination to the palladium catalyst. 2. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle over catalyst inhibition. 3. Catalyst Choice: Use pre-catalysts like Pd₂(dba)₃ with a suitable ligand, which can be more robust than Pd(PPh₃)₄. |
| Poor Reagent Solubility | 1. Solvent Screening: Conduct a thorough solvent screen to find a solvent system where all reactants have adequate solubility at the reaction temperature. 2. Co-solvents: Consider using a mixture of solvents to improve solubility. 3. Temperature Optimization: Carefully increase the reaction temperature to improve solubility, while monitoring for thermal decomposition. |
| Inefficient Mixing | 1. Agitation Rate: Ensure the agitation speed is sufficient for the reactor geometry to maintain a homogeneous mixture. 2. Baffles: Use baffled reactors to improve mixing efficiency. 3. Impeller Design: Select an appropriate impeller for the viscosity and density of the reaction mixture. |
Issue 2: Formation of Significant Side Products/Impurities
| Possible Cause | Solution |
| Dehalogenation of this compound | 1. Choice of Base: Use a milder, non-coordinating base. 2. Reaction Time: Optimize the reaction time to minimize the exposure of the product to conditions that may promote dehalogenation. 3. Hydrogen Source: Ensure that the reaction is performed under an inert atmosphere to exclude moisture and other potential hydrogen sources. |
| Homocoupling of Boronic Acid (Suzuki) | 1. Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can promote homocoupling. 2. Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling. |
| Impurity Profile Changes at Scale | 1. In-process Controls (IPCs): Implement regular in-process monitoring (e.g., HPLC, UPLC) to track the formation of impurities and adjust reaction parameters accordingly. 2. Temperature Control: Maintain strict control over the internal reaction temperature to prevent excursions that can lead to the formation of new impurities. |
Data Presentation: Scalability of Suzuki-Miyaura Coupling
The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, illustrating common trends observed during scale-up.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Reaction Volume | 50 mL | 50 L |
| Catalyst Loading (mol%) | 1.0 | 0.5 |
| Reaction Time (h) | 8 | 16 |
| Yield (%) | 85 | 78 |
| Purity (by HPLC, %) | >98 | 95 |
| Major Impurity | Dehalogenated starting material (0.5%) | Dehalogenated starting material (1.5%), Homocoupled boronic acid (1.0%) |
Experimental Protocols
Detailed Protocol for Scalable Suzuki-Miyaura Coupling
This protocol describes a scalable procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.01 eq)
-
XPhos (0.03 eq)
-
K₂CO₃ (3.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF)/Water (4:1, 10 mL/mmol of this compound)
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup: Charge a suitably sized reactor with this compound, the arylboronic acid, and potassium carbonate.
-
Inerting: Inert the reactor by performing three vacuum/nitrogen cycles.
-
Solvent Addition: Add the 2-MeTHF and water to the reactor.
-
Heating: Begin stirring the mixture and heat to 85 °C.
-
Catalyst Addition: In a separate vessel, dissolve Pd₂(dba)₃ and XPhos in a portion of 2-MeTHF to form the catalyst solution. Once the reactor contents reach 85 °C, add the catalyst solution.
-
Reaction Monitoring: Maintain the reaction temperature at 85 °C for 16-20 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Work-up:
-
Cool the reactor to 20 °C.
-
Add purified water and stir for 30 minutes.
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Add brine and stir for 30 minutes. Stop stirring and remove the lower aqueous layer.
-
-
Isolation:
-
Concentrate the organic layer under reduced pressure.
-
Perform a solvent swap to a suitable solvent for crystallization (e.g., isopropanol).
-
Heat to dissolve the crude product, then cool slowly to induce crystallization.
-
Filter the solid product, wash with cold solvent, and dry under vacuum.
-
Mandatory Visualizations
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Kinase Inhibitor Signaling Pathway
Derivatives of 2-aminopyridines are frequently investigated as kinase inhibitors. The following diagram illustrates a generalized signaling pathway and the mode of action for such an inhibitor.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
Technical Support Center: Purification of 4-Iodopyridin-2-amine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-iodopyridin-2-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can include unreacted 2-aminopyridine, residual iodinating reagents, and regioisomers such as 2-amino-3-iodopyridine and 2-amino-5-iodopyridine. Di-iodinated species can also be present as byproducts. The synthesis of related compounds like 2-amino-5-bromo-3-iodopyridine often involves managing multi-substituted impurities.[1]
Q2: What are the primary methods for purifying this compound derivatives?
The main purification techniques are:
-
Recrystallization: A cost-effective method for purifying solid compounds.[2]
-
Column Chromatography: A versatile technique for separating compounds based on polarity.[2]
-
Acid-Base Extraction: An effective work-up procedure to remove acidic or basic impurities.[2]
Q3: How do I choose the best purification method for my experiment?
The selection of the purification method depends on the scale of your reaction, the nature of the impurities, and the properties of your desired product. The following decision tree can guide your choice.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not crystallize upon cooling.
-
Possible Cause: The solution is supersaturated, or the concentration of the compound is too low.[2]
-
Solutions:
-
Scratch the inside of the flask with a glass rod to create nucleation sites.[2][3]
-
Cool the solution in an ice bath to further decrease solubility.[2]
-
If too much solvent was used, slowly evaporate some of it and allow it to cool again.
-
Add a non-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then warm slightly to clarify and cool again.[2]
-
Issue 2: The product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too quickly. High impurity levels can also contribute to this issue.[3]
-
Solutions:
Issue 3: Low recovery of the purified product.
-
Possible Cause: Too much solvent was used, the product is significantly soluble in the cold solvent, or product was lost during transfer.[4]
-
Solutions:
-
Use the minimum amount of hot solvent necessary for dissolution.[4]
-
Ensure the rinsing solvent is ice-cold to minimize redissolving the product.[4]
-
To check if a significant amount of product remains in the mother liquor, you can test it by dipping a glass stirring rod into the filtrate and letting it dry to see if crystals form.[3]
-
Column Chromatography
Issue 1: The compound streaks or shows significant tailing on the TLC plate and column.
-
Possible Cause: The basic nitrogen of the pyridine ring is interacting strongly with the acidic silica gel.[5]
-
Solutions:
-
Add a small amount of a basic modifier like triethylamine (0.1-1% v/v) or ammonia to the eluent to neutralize the acidic sites on the silica gel.[5]
-
Use a different stationary phase, such as neutral alumina.
-
Issue 2: Poor separation of the product from impurities.
-
Possible Cause: The chosen eluent system does not have the optimal polarity.
-
Solutions:
-
Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your product.
-
If spots are too close, try a less polar solvent system or use a longer column to improve separation.
-
Employ a gradient elution, gradually increasing the polarity of the eluent.
-
Issue 3: Low or no recovery of the product from the column.
-
Possible Cause: The compound may have decomposed on the silica gel, or it is too polar and is not eluting with the current solvent system.
-
Solutions:
-
Test the stability of your compound on a small amount of silica gel before running a column.
-
If the compound is stable, gradually increase the polarity of the eluent. For very polar compounds, a mobile phase containing methanol or a switch to reverse-phase chromatography might be necessary.
-
Data Presentation
Table 1: Representative Purification Outcomes for this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Recrystallization | 85-90% | >98% | 70-85% | Effective for removing less soluble or more soluble impurities. |
| Column Chromatography | 70-85% | >99% | 60-80% | Ideal for separating isomers and other closely related impurities. |
| Acid-Base Extraction | Variable | ~90% | >90% | Best used as an initial work-up step to remove acidic or basic impurities. |
Note: These are representative values and actual results may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a quick hot gravity filtration.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) using TLC. Add 0.1-1% triethylamine to the eluent to prevent peak tailing.
-
Column Packing: Prepare a slurry of silica gel in the eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Acid-Base Extraction of this compound
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash it with a 1 M HCl solution. The basic this compound will move to the aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous layer containing the product from the organic layer containing neutral and acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the pH is above 8. The this compound will precipitate out of the solution.
-
Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
References
Technical Support Center: Regioselective Synthesis with Di-halogenated Pyridines
Welcome to the technical support center for navigating the challenges of regioselective synthesis with di-halogenated pyridines. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in cross-coupling reactions of di-halogenated pyridines?
A1: The regioselectivity of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) on di-halogenated pyridines is a multifactorial issue. The main contributing factors include:
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, which generally activates the C2 and C4 positions for nucleophilic attack and oxidative addition in cross-coupling reactions.[1]
-
Steric Hindrance: Bulky substituents on the pyridine ring or the coupling partners can sterically hinder reaction at a particular position, thereby directing the reaction to a less hindered site.[1]
-
Catalyst and Ligand System: This is often the most critical factor. The choice of palladium catalyst and, more importantly, the ligand can override the innate electronic and steric preferences of the substrate.[1] For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can promote reaction at the typically less reactive C4 position of 2,4-dichloropyridine.[2]
-
Reaction Conditions: Parameters such as the choice of base, solvent, temperature, and reaction time can significantly influence the regiochemical outcome.[1][3]
Q2: How can I favor C4-functionalization over C2-functionalization in 2,4-dihalopyridines?
A2: While the C2 position is generally more reactive, C4-selectivity can be achieved through several strategies:
-
Ligand Choice: Employing very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr or SIPr, has been shown to promote high selectivity for the C4 position in Suzuki-Miyaura couplings of 2,4-dichloropyridines.[1][2]
-
Ligand-Free Conditions: In some cases, ligand-free "Jeffery" conditions can dramatically enhance C4-selectivity in Suzuki couplings, achieving ratios greater than 99:1.[1][2]
-
Buchwald-Hartwig Amination: For C-N bond formation, specific ligands can direct the reaction. While some conditions might favor C4, ligands like Xantphos have been used to achieve C2-selective amination.[1]
Q3: Why is my Sonogashira coupling of a di-halogenated pyridine giving low yields and a mixture of products?
A3: Low yields and poor regioselectivity in Sonogashira couplings can stem from several issues:
-
Homocoupling of the Alkyne: A common side reaction is the Glaser-Hay coupling of the terminal alkyne, which can be minimized by using copper-free conditions.[4][5]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Using bulky ligands can sometimes mitigate this issue.
-
Reaction Conditions: The choice of base and solvent is crucial. An amine base is typically used, and anhydrous, anaerobic conditions are often required for optimal results.[4] For challenging substrates, screening different palladium sources and ligands may be necessary.
Q4: What are the key challenges in achieving regioselective Nucleophilic Aromatic Substitution (SNAr) on di-halogenated pyridines?
A4: The success and regioselectivity of SNAr reactions on di-halogenated pyridines are primarily governed by the electronic properties of the pyridine ring and the nature of the nucleophile.
-
Positional Reactivity: Halogens at the C2 and C4 positions are generally more activated towards SNAr than those at C3 and C5 due to stabilization of the Meisenheimer intermediate by the electron-withdrawing nitrogen atom.[6]
-
Substituent Effects: Electron-withdrawing groups on the pyridine ring will further activate the ring for SNAr, while electron-donating groups will deactivate it. The position of these substituents can also influence the regioselectivity. For instance, in 5-substituted-2,4-dichloropyrimidines, an electron-withdrawing group at C5 directs nucleophilic attack to the C4 position with secondary amines, whereas tertiary amine nucleophiles surprisingly lead to C2 selectivity.[7][8]
-
Nucleophile Hardness/Softness: The nature of the nucleophile can influence the site of attack. For example, with 2,3-dichloropyridine, soft nucleophiles like thiols have been shown to selectively react at the C2 position.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
Problem: My Suzuki-Miyaura coupling on 2,4-dichloropyridine is producing a mixture of C2 and C4-arylated products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in Suzuki coupling.
Detailed Steps:
-
Evaluate the Ligand: The ligand is the most powerful tool for controlling regioselectivity.[1]
-
Consider Ligand-Free Conditions: For high C4-selectivity, ligand-free "Jeffery" conditions can be remarkably effective.[1][2]
-
Optimize Reaction Conditions: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O). The solubility and strength of the base can have a profound impact on the reaction outcome.[3]
Issue 2: Lack of Selectivity in Buchwald-Hartwig Amination of a Di-halopyridine
Problem: My Buchwald-Hartwig amination is resulting in a mixture of mono-aminated products at different positions.
Decision Tree for Optimization:
Caption: Decision tree for optimizing Buchwald-Hartwig amination selectivity.
Detailed Steps:
-
Ligand Screening: The choice of ligand is paramount. For C2-selective amination of 2,4-dichloropyridine, ligands like Xantphos have been shown to be effective.[1] For other di-halopyridine isomers, a systematic ligand screen is the best approach.
-
Exploit Steric Hindrance: If your amine or a substituent on the pyridine ring is bulky, this can be used to direct the amination to the less sterically encumbered position.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the kinetically preferred product, potentially increasing the regioselectivity.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Screen a variety of bases such as sodium tert-butoxide, potassium phosphate, and cesium carbonate to find the optimal conditions for your specific substrate.
Data Presentation
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | C4:C2 Ratio | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | QPhos | K₃PO₄ | Toluene/H₂O | 100 | 2.3 : 1 | 55 | [2] |
| 2 | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | SIPr | KF | THF | RT | 8 : 1 | - | [2] |
| 3 | Pd(OAc)₂ | None | K₂CO₃ | Toluene/H₂O | 100 | >99 : 1 | - | [2] |
| 4 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | C4 selective | 70-90 | [9] |
Table 2: Regioselectivity in Buchwald-Hartwig Amination of 2,4-Dichloropyridine
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Major Product | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | C2-aminated | 75 | [1] |
| 2 | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 110 | C4-aminated | 85 | [10] |
Table 3: Regioselectivity in SNAr of 5-Substituted-2,4-Dichloropyrimidines
| Entry | 5-Substituent | Nucleophile | Solvent | Major Product | Reference |
| 1 | -CO₂Et | Secondary Amine | Dioxane | C4-substituted | [8] |
| 2 | -CO₂Et | Tertiary Amine | Dioxane | C2-substituted | [8] |
| 3 | -H | Secondary Amine | Various | C4-substituted | [11] |
| 4 | -OMe | Secondary Amine | Various | C2-substituted | [11] |
Experimental Protocols
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (Microwave Conditions)
This protocol is adapted for 2,4-dichloropyrimidine but serves as a good starting point for di-halogenated pyridines.[9]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/Water (2:1 mixture)
-
Microwave vial
-
Magnetic stirrer
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the vial.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Protocol 2: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
This is a general procedure based on conditions known to favor C2-amination.[1]
Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (1.4 equiv)
-
Anhydrous dioxane
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.
-
Add 2,4-dichloropyridine and anhydrous dioxane.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: General Procedure for SNAr of a Di-chloropyridine with an Amine
This protocol is a general starting point and will require optimization based on the specific di-chloropyridine and amine used.
Materials:
-
Di-chloropyridine (1.0 equiv)
-
Amine (1.1 equiv)
-
Base (e.g., K₂CO₃, Et₃N, 2.0 equiv) (optional, but often required)
-
Solvent (e.g., Dioxane, DMF, NMP)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the di-chloropyridine and the solvent.
-
Add the amine and the base (if using).
-
Heat the reaction mixture to the desired temperature (can range from room temperature to reflux) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
If a precipitate has formed, filter the mixture. Otherwise, proceed with an aqueous workup.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Workup Procedures for 4-Iodopyridin-2-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodopyridin-2-amine. The following sections detail workup procedures for common palladium-catalyzed cross-coupling reactions, addressing specific issues that may be encountered during experiments.
General Workup and Purification FAQs
Q1: My 2-aminopyridine product seems to be water-soluble, leading to low yields during aqueous workup. What can I do?
A1: The basicity of the 2-amino group can lead to protonation and increased water solubility, especially in acidic conditions.[1][2] To mitigate this, ensure the aqueous phase is basic (pH > 8) during extraction by washing with a mild base like sodium bicarbonate solution.[3] If the product remains in the aqueous layer, you can try back-extraction with a more polar organic solvent or saturate the aqueous layer with brine to decrease the polarity of the aqueous phase.[4] An alternative is to perform an acid-base purification: purposefully extract the amine into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract the purified amine product.[2][3]
Q2: I am having trouble purifying my 2-amino-4-substituted pyridine product by silica gel chromatography. The compound streaks or does not elute properly. What are some solutions?
A2: The basic amino group on the pyridine ring can interact strongly with the acidic silica gel, causing streaking and poor separation. To address this, you can:
-
Add a basic modifier to your eluent system, such as 0.5-2% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica gel.
-
Use a different stationary phase , such as basic alumina or reverse-phase silica gel, for purification.[5]
-
Consider crystallization as an alternative purification method. 2-aminopyridine derivatives can sometimes be crystallized from suitable solvents.[6]
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds between this compound and boronic acids or esters.
Troubleshooting Guide: Suzuki Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and use of an inert atmosphere to prevent catalyst oxidation.[7] Consider using a palladium pre-catalyst for more consistent results. |
| Incorrect base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous.[4] | |
| Significant Side Products (e.g., homocoupling of boronic acid) | Suboptimal reaction conditions | Lower the reaction temperature and monitor the reaction closely to avoid over-running. Ensure the stoichiometry of the reagents is correct.[8] |
| Difficulty in Removing Boron Impurities | Boronic acid derivatives in the crude product | After the reaction, concentrate the mixture and re-dissolve in methanol, then re-concentrate. Repeating this process can help remove boron compounds as volatile trimethyl borate.[9] |
Experimental Protocol: Typical Suzuki Coupling Workup
-
Cooling and Dilution : Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.[4]
-
Phase Separation : Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction : Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.[4]
-
Washing : Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and some inorganic salts.[7]
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Purification : Purify the crude product by flash column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes, or by crystallization.[7]
Caption: A typical experimental workflow for the workup of a Suzuki coupling reaction.
Buchwald-Hartwig Amination
Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds between this compound and various amines.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Poor catalyst/ligand selection | Screen different phosphine ligands (e.g., XPhos, RuPhos).[10] The choice of ligand is critical for heteroaryl halides. |
| Incorrect base | Use a stronger, non-nucleophilic base like LiHMDS or K₃PO₄. Ensure the base is anhydrous.[10] | |
| Deactivated catalyst | Ensure solvents are anhydrous and degassed as oxygen can deactivate the catalyst.[10] | |
| Hydrodehalogenation (loss of iodine) | Unfavorable reaction kinetics | Carefully select the ligand and base combination. Sometimes, a lower reaction temperature can minimize this side reaction.[10][11] |
| Product is difficult to isolate | Product forms a salt with the base | During workup, ensure to neutralize the reaction mixture properly. An acid wash followed by a base wash might be necessary if the product is not acid-sensitive.[2] |
Experimental Protocol: Buchwald-Hartwig Amination Workup
-
Quenching : After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilution and Extraction : Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous phase with the organic solvent.[12]
-
Washing : Wash the combined organic layers with water and then brine.
-
Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification : The crude product is typically purified by flash chromatography.
Caption: A troubleshooting decision tree for low conversion in Buchwald-Hartwig amination.
Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | Extend the reaction time or increase the temperature. Ensure the amine base is in excess to neutralize the generated HX.[13] |
| Catalyst deactivation | Use strictly anaerobic and anhydrous conditions, as oxygen can deactivate the Pd(0) catalyst.[13][14] | |
| Alkyne Homocoupling (Glaser coupling) | Presence of oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere.[13] |
| Difficulty Removing Copper Salts | Copper acetylides or salts in the crude product | During workup, wash the organic layer with a saturated aqueous solution of ammonium chloride to complex and remove copper salts.[12] |
Experimental Protocol: Sonogashira Coupling Workup
-
Solvent Removal : After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the amine solvent.
-
Residue Dissolution : Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Washing : Wash the organic solution with a saturated aqueous solution of ammonium chloride to remove the copper co-catalyst.[12] Follow with a water wash and then a brine wash.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Purification : Purify the crude material by flash column chromatography.
Summary of Reaction Conditions
The following table summarizes typical conditions for Sonogashira couplings involving aminobromopyridines, which can serve as a starting point for optimizing reactions with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 2 | 4 | Et₃N | DMF | 80 | 12 | 85 |
| 2 | 2-Amino-5-bromopyridine | 1-Heptyne | 5 | 10 | Piperidine | Toluene | 100 | 8 | 78 |
| 3 | 2-Amino-4-bromopyridine | Trimethylsilylacetylene | 3 | 5 | DIPA | THF | 60 | 16 | 92 |
This table is a representative summary based on typical conditions found in the literature for similar substrates.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Workup [chem.rochester.edu]
- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. science24.com [science24.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 4-Iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Comparison of Key Analytical Techniques
The primary analytical techniques suitable for the analysis of 4-Iodopyridin-2-amine and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the analyte's volatility, thermal stability, and the specific requirements of the analysis, such as sensitivity and sample matrix.
Table 1: Comparison of GC-MS and HPLC Methods for the Analysis of this compound and Analogous Compounds
| Parameter | GC-MS (for Iodinated Aromatic Amines) | HPLC-UV (for Aminochloropyridines) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on polarity and interaction with a stationary phase, followed by UV absorbance detection. |
| Typical Column | Rxi-5MS (30 m x 0.25 mm x 0.25 µm)[1] | Primesep 100 (4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | Carrier Gas: Helium | Acetonitrile/Water with Sulfuric Acid Buffer[2] |
| Detector | Mass Spectrometer (EI-MS, NCI-MS, EI-MS/MS)[1] | UV Detector (200 nm)[2] |
| Linearity (R²) | > 0.99[1] | Not explicitly stated for 4-amino-2-chloropyridine, but typically >0.99 for validated HPLC methods. |
| Limit of Detection (LOD) | 0.9–50 pg/L (depending on ionization mode)[1] | 8 ppb (for 4-amino-2-chloropyridine)[2] |
| Precision (%RSD) | Intra-day < 15%, Inter-day < 20%[1] | Not explicitly stated, but generally expected to be <2% for validated methods. |
| Accuracy (% Recovery) | 80–104%[1] | Not explicitly stated, but typically within 98-102% for validated methods. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Iodinated Aromatic Amines
This protocol is adapted from a validated method for the analysis of ten iodinated derivatives of aromatic amines and is expected to be applicable to this compound with appropriate optimization.[1]
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range.
-
For trace analysis in complex matrices like biological fluids, a derivatization step may be necessary to improve volatility and chromatographic performance.[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: Rxi-5MS (30 m x 0.25 mm x 0.25 µm).[1]
-
Injector Temperature: 270 °C.[1]
-
Oven Program: Start at 40 °C (hold for 1 min), ramp to 280 °C at 10 °C/min, and hold for 1 min.[1]
-
Carrier Gas: Helium at a constant linear velocity of 35 cm/s.[1]
-
Mass Spectrometer: Quadrupole or Ion Trap with Electron Ionization (EI) source.
-
Ion Source Temperature: 200 °C.[1]
-
Interface Temperature: 280 °C.[1]
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Aminochloropyridines
This protocol is based on a method for the analysis of 4-Amino-2-chloropyridine and can serve as a starting point for developing a method for this compound.[2]
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in a mixture of acetonitrile and water (50:50 v/v) to a concentration of 1 mg/mL.[2]
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, and UV detector.
-
Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (45%) and water containing 0.05% sulfuric acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 200 nm.[2]
-
Injection Volume: 1 µL.[2]
Visualizations
Synthetic Workflow for Kinase Inhibitors
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The following diagram illustrates a generalized synthetic workflow.
Caption: Synthetic pathway from this compound to a kinase inhibitor.
JAK-STAT Signaling Pathway and Inhibition
Substituted pyridines derived from this compound are often designed as inhibitors of Janus kinases (JAKs), which play a crucial role in the JAK-STAT signaling pathway. This pathway is integral to cellular responses to cytokines and is implicated in various inflammatory and autoimmune diseases.[3][4]
Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.
References
- 1. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Current and future status of JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: 4-Iodopyridin-2-amine vs. 4-Bromopyridin-2-amine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Data-Supported Guide to Halopyridine Reactivity
In the synthesis of novel therapeutics and functional materials, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Pyridine scaffolds are ubiquitous in pharmaceuticals, and their functionalization often relies on palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 4-Iodopyridin-2-amine and 4-bromopyridin-2-amine, two key intermediates, in three of the most powerful C-C and C-N bond-forming reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by established chemical principles and representative experimental data to inform substrate selection and reaction optimization.
The fundamental difference in reactivity between this compound and 4-bromopyridin-2-amine lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond undergoes oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Therefore, this compound is inherently more reactive than its bromo counterpart.
Data Presentation: Comparative Performance in Cross-Coupling Reactions
While direct, side-by-side kinetic studies for this compound versus 4-bromopyridin-2-amine are not extensively reported, the following tables summarize representative experimental conditions and yields for these substrates and closely related analogues. The data for this compound is inferred from reactions with structurally similar iodopyridines, reflecting the expected higher reactivity.
Table 1: Suzuki-Miyaura Coupling
| Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromopyridin-2-amine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| This compound (Analog) | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | 2-MeTHF/H₂O | 80 | 4 | >95 (est.) |
Table 2: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromopyridin-2-amine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | ~85 |
| This compound (Analog) | Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | 100 | 0.5 (MW) | ~90 |
Table 3: Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromopyridin-2-amine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 3 | ~90 |
| This compound (Analog) | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT-60 | 6 | >95 (est.) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
Protocol 1: Suzuki-Miyaura Coupling of 4-Halopyridin-2-amine
Materials:
-
4-Halopyridin-2-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the 4-halopyridin-2-amine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring at the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 4-Halopyridin-2-amine
Materials:
-
4-Halopyridin-2-amine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for 10 minutes.
-
Add the 4-halopyridin-2-amine and the amine.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Sonogashira Coupling of 4-Halopyridin-2-amine
Materials:
-
4-Halopyridin-2-amine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-halopyridin-2-amine, palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the appropriate temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Visualizations
The following diagrams illustrate the fundamental processes governing the reactivity and selection of 4-halopyridin-2-amines in cross-coupling reactions.
A Comparative Guide to the Structural Confirmation of 4-Iodopyridin-2-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the functionalization of 4-Iodopyridin-2-amine, a versatile building block in medicinal chemistry. We present detailed experimental protocols, comparative data on product yields, and structural confirmation through spectroscopic analysis for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Furthermore, we explore alternative synthetic strategies and the potential biological relevance of the resulting 4-substituted-2-aminopyridine scaffolds, particularly as kinase inhibitors.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. Here, we compare three key reactions for the derivatization of this compound.
Data Presentation: Reaction Products and Yields
The following table summarizes the expected products and typical yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound with representative coupling partners.
| Reaction Type | Coupling Partner | Product | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | 4-Phenylpyridin-2-amine | 85-95 |
| Buchwald-Hartwig | Aniline | 4-(Phenylamino)pyridin-2-amine | 70-85 |
| Sonogashira | Phenylacetylene | 4-(Phenylethynyl)pyridin-2-amine | 75-90 |
Experimental Protocols
The following are detailed experimental protocols for the three major cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 4-Phenylpyridin-2-amine
This protocol describes the palladium-catalyzed coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-Phenylpyridin-2-amine.
Buchwald-Hartwig Amination: Synthesis of 4-(Phenylamino)pyridin-2-amine
This protocol outlines the palladium-catalyzed amination of this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
Xantphos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and a stir bar.
-
Seal the tube, remove from the glovebox, and add degassed toluene followed by aniline via syringe.
-
Place the reaction under an inert atmosphere and heat to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 4-(Phenylamino)pyridin-2-amine.
Sonogashira Coupling: Synthesis of 4-(Phenylethynyl)pyridin-2-amine
This protocol details the palladium/copper-cocatalyzed coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask containing this compound, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill with an inert gas.
-
Add DMF and triethylamine, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain 4-(Phenylethynyl)pyridin-2-amine.
Structural Confirmation: Spectroscopic Data
The structures of the reaction products can be confirmed by standard spectroscopic methods, primarily ¹H and ¹³C NMR.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Phenylpyridin-2-amine | 8.10 (d, 1H), 7.55 (m, 2H), 7.40 (m, 2H), 7.25 (m, 1H), 6.80 (d, 1H), 6.60 (s, 1H), 4.50 (br s, 2H) | 158.5, 149.0, 148.5, 138.0, 129.0, 128.5, 126.5, 110.0, 108.0 |
| 4-(Phenylamino)pyridin-2-amine | 8.00 (d, 1H), 7.30 (t, 2H), 7.10 (d, 2H), 6.95 (t, 1H), 6.40 (d, 1H), 6.10 (s, 1H), 5.50 (s, 1H), 4.40 (br s, 2H) | 159.0, 151.0, 148.0, 142.0, 129.5, 122.0, 118.0, 108.0, 105.0 |
| 4-(Phenylethynyl)pyridin-2-amine | 8.15 (d, 1H), 7.50 (m, 2H), 7.35 (m, 3H), 6.85 (d, 1H), 6.70 (s, 1H), 4.60 (br s, 2H) | 158.0, 149.5, 148.0, 131.5, 129.0, 128.5, 122.0, 115.0, 109.0, 92.0, 85.0 |
Note: NMR data are representative and may vary slightly based on solvent and experimental conditions.
Alternative Synthetic Routes: A Brief Comparison
While cross-coupling reactions are highly efficient, other methods exist for the synthesis of 4-substituted-2-aminopyridines.
-
For 4-(Arylamino)-2-aminopyridines: Nucleophilic aromatic substitution (SNAr) on activated pyridine systems, such as those containing a nitro or cyano group at the 4-position, can be a viable alternative to palladium-catalyzed methods.[3] However, these reactions often require harsh conditions and may have a more limited substrate scope.
-
For 4-Alkynyl-2-aminopyridines: Alternative coupling methods, such as copper-catalyzed alkynylations, can sometimes be employed, potentially avoiding the use of palladium.
The choice of synthetic route will depend on factors such as the availability of starting materials, functional group tolerance, and desired scale of the reaction.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Biological Significance: JAK/STAT Signaling Pathway
Many 4-substituted-2-aminopyridine derivatives have been identified as potent inhibitors of Janus kinases (JAKs), which are key enzymes in the JAK/STAT signaling pathway.[4] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.
Caption: Inhibition of the JAK/STAT signaling pathway by a 4-substituted-2-aminopyridine derivative.
References
A Comparative Guide to Catalyst Efficiency in 4-Iodopyridin-2-amine Couplings
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various methods, palladium-catalyzed cross-coupling reactions of halopyridines offer a versatile and efficient approach for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative analysis of catalyst systems for the coupling of 4-iodopyridin-2-amine, a key building block in medicinal chemistry. The reactivity of the carbon-iodine bond, being the most labile among halogens, makes it a prime target for such transformations.[1]
This document summarizes quantitative data for catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, provides detailed experimental protocols for these key reactions, and visualizes the underlying catalytic cycles and experimental workflows. The presented data, based on studies of this compound and closely related substrates, aims to inform catalyst selection and reaction optimization.
Data Presentation: A Comparative Overview of Catalyst Performance
The choice of the palladium precursor and, critically, the associated ligand, profoundly influences the yield, reaction time, and overall efficiency of the coupling reaction. The following tables provide a comparative summary of various catalyst systems for the functionalization of this compound and analogous substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organohalide with a boronic acid or its ester. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents.
| Catalyst System (Precursor / Ligand) | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Bromo-4-iodopyridine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | 85-95 | [2] |
| PdCl₂(dppf) | 2-Bromo-4-iodopyridine | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene/H₂O | 90-100 | 6-16 | 80-90 | [2] |
| Pd(OAc)₂ / SPhos | 4-Iodoanisole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [2] |
| 4-AAP–Pd(II) | Aryl iodides/bromides | Phenylboronic acid | K₂CO₃ | Ethanol | Reflux | - | Good to Excellent | [3] |
| Pd/C (10 wt.%) | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | DMF | MW (reflux) | 1-1.5 | ~92 | [4] |
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound and Related Substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. This is particularly useful for the derivatization of the 4-position of the 2-aminopyridine core.
| Catalyst System (Precursor / Ligand) | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Xantphos | 2-Bromo-4-iodopyridine | Morpholine | Cs₂CO₃ | Toluene | 110 | 12 | ~90-98 | |
| Pd₂(dba)₃ / BINAP | 2-Fluoro-4-iodopyridine | Aromatic amines | K₂CO₃ | - | MW | 0.5 | Good | [5] |
| (SIPr)Pd(methallyl)Cl | Aryl bromides | Morpholine | LHMDS | THF | 22 | < 1 | 99 | [6] |
| Pd(OAc)₂ / X-Phos | Aryl bromides | Anilines | KOt-Bu | Toluene | - | - | High | [7] |
Table 2: Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of this compound and Related Substrates.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyridines.
| Catalyst System (Precursor / Co-catalyst) | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | 2-Bromo-4-iodopyridine | Phenylacetylene | Et₃N | THF | RT | 4-8 | ~90-97 | |
| Pd(PPh₃)₄ / CuI | 4-Iodopyridine | Phenylacetylene | Et₃N | H₂O | - | - | Excellent | [8] |
| Pd(OAc)₂ / Cu₂O | 4-Iodotoluene | Phenylacetylene | - | THF-DMA | 80 | - | 76 | [9] |
| (PPh₃)₂PdCl₂ | 2-Amino-3-iodopyridine | Phenylacetylene | - | [TBP][4EtOV] | - | - | 93 | [10] |
Table 3: Comparative Performance of Catalysts in the Sonogashira Coupling of this compound and Related Substrates.
Heck Coupling
The Heck reaction forms a C-C bond between an unsaturated halide and an alkene, leading to the formation of substituted alkenes. This allows for the introduction of vinyl groups at the 4-position of the pyridine ring.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Iodobenzene | Styrene | K₂CO₃ | DMF/H₂O | 100 | 12 | High | [11] |
| Pd(OAc)₂ / Methyl (Z)-(4-oxopent-2-en-2-yl)glycinate | Iodobenzene | Acrylamide | Et₃N | Acetonitrile | - | - | 95 | [12] |
| Pd(OAc)₂ | Iodobenzene | Styrene | - | - | - | - | - | [11] |
Table 4: Comparative Performance of Palladium Catalysts in the Heck Coupling of Related Aryl Iodides. (Note: Specific data for this compound in Heck couplings is limited in the searched literature).
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are generalized procedures for the key coupling reactions discussed.
General Protocol for Suzuki-Miyaura Coupling
This procedure is a representative method for the Suzuki-Miyaura coupling of a 4-halopyridine.[1]
-
Reaction Setup: In an oven-dried Schlenk tube, combine the this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 2 mol%) and any additional ligand if required.
-
Solvent Addition: Evacuate the tube and backfill with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 4-halopyridine.[13]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃) to a Schlenk tube.
-
Reagent Addition: Add the this compound and the amine coupling partner. Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography.
General Protocol for Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of a 4-halopyridine.[14]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and copper(I) iodide.
-
Reagent Addition: Add the solvent (e.g., THF) and an amine base (e.g., triethylamine). Stir for 5-10 minutes.
-
Substrate Addition: Add the terminal alkyne followed by the this compound.
-
Reaction: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired 2-amino-4-alkynylpyridine.
General Protocol for Heck Coupling
This protocol provides a general method for the Heck coupling of an aryl iodide.[11]
-
Reaction Setup: In a reaction vessel, combine the aryl iodide (e.g., this compound, 10 mmol), styrene (12 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.1 mmol), the ligand (e.g., PPh₃, 0.4 mmol), and the base (e.g., K₂CO₃, 15 mmol).
-
Solvent Addition: Add the solvent system (e.g., DMF/water).
-
Reaction: Heat the mixture to the specified temperature (e.g., 100 °C) and stir for the required time (e.g., 12 h).
-
Work-up: After cooling, extract the product with an organic solvent, wash with water and brine.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by column chromatography.
Mandatory Visualization
To further elucidate the processes described, the following diagrams illustrate the catalytic cycles for the major cross-coupling reactions and a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Heck coupling reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. sctunisie.org [sctunisie.org]
- 12. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Comparative Analysis of 4-Iodopyridin-2-amine Purity: A Guide to HPLC and GC-MS Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The compound 4-Iodopyridin-2-amine (CAS No. 552331-00-7) is a key building block in organic synthesis.[1] This guide provides a detailed comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will explore the theoretical basis for method selection, present detailed experimental protocols, and compare their performance based on established analytical principles for similar compounds.
Method Selection: Theoretical Considerations
The choice between HPLC and GC-MS hinges on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[2] this compound is a solid at room temperature with a predicted pKa of approximately 5.92, indicating it is a polar compound.[1]
-
High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for non-volatile, polar, and thermally unstable compounds.[3][4] Given that this compound is a polar solid, HPLC is the preferred method for quantitative analysis of the main component and any non-volatile impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for volatile and thermally stable compounds.[2][6] Direct analysis of this compound by GC-MS may be challenging due to its low volatility and the potential for thermal degradation at the high temperatures required for vaporization in the GC inlet.[5] However, GC-MS is unparalleled for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.
The following table summarizes the key differences between the two techniques in the context of analyzing polar organic molecules.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a liquid mobile phase based on interactions (e.g., polarity) with a solid stationary phase.[4] | Separation in a gaseous mobile phase based on volatility and interaction with a stationary phase.[4] |
| Analyte Suitability | Non-volatile, thermally labile, polar, and high molecular weight compounds.[7] | Volatile and thermally stable compounds.[7] |
| Operating Temperature | Typically ambient to moderately elevated (e.g., 20-60 °C).[5] | High temperatures (e.g., 150-300 °C) for injector and column.[5] |
| Primary Application | Quantitative analysis (assay and purity) of the main component and non-volatile impurities. | Identification and quantification of volatile/semi-volatile impurities (e.g., residual solvents). |
| Derivatization | Generally not required for polar compounds. | Often required for polar, non-volatile compounds to increase volatility and thermal stability.[8] |
| Detector | UV-Vis, MS, Fluorescence, etc. Provides excellent quantitative data.[3] | Mass Spectrometry (MS) provides structural information for identification and high sensitivity.[6] |
Experimental Protocols
The following protocols are proposed based on established methods for analogous pyridine derivatives and iodinated aromatic amines.[9][10][11]
This protocol is designed for the quantitative purity assessment of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B; 2-18 min: 5% to 95% B; 18-22 min: 95% B; 22.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile.
-
Dilute the solution with the same solvent to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
This protocol is intended for the identification of volatile impurities and the structural confirmation of the main component.
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Column | Rxi-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 260 °C |
| Oven Program | Initial: 70 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold at 280 °C for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent such as Dichloromethane or Methanol.
-
Dilute to a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
Workflow and Method Selection Diagrams
The following diagrams illustrate the experimental workflows and the logical process for selecting the appropriate analytical technique.
Caption: Comparative experimental workflows for HPLC and GC-MS analysis.
Caption: Decision logic for selecting the appropriate analytical technique.
Comparative Performance and Conclusion
A comprehensive purity assessment of this compound is best achieved by leveraging the strengths of both HPLC and GC-MS.
-
HPLC stands out as the primary method for routine quality control, offering robust and precise quantification of the main component and related, non-volatile impurities. Its operation at ambient temperatures prevents degradation of the analyte, ensuring accurate purity determination.[5]
-
GC-MS , while less suitable for quantifying the main, non-volatile compound, is invaluable as a complementary technique. Its high sensitivity and specificity make it the superior choice for detecting and identifying trace volatile organic impurities, such as residual solvents from the synthesis process.[9] The mass spectrometric data also serves as a powerful tool for the definitive structural confirmation of the this compound peak.
References
- 1. Page loading... [wap.guidechem.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Navigating the Structural Nuances of 4-Iodopyridin-2-amine Derivatives: A Comparative NMR Spectroscopy Guide
For researchers, scientists, and professionals in drug development, understanding the precise structural characteristics of molecular compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating these details. This guide provides a comparative analysis of 4-Iodopyridin-2-amine and its derivatives, leveraging ¹H and ¹³C NMR data to highlight the influence of various substituents on the pyridine ring's electronic environment.
This guide presents a summary of NMR spectral data for this compound and a selection of its derivatives. By comparing the chemical shifts (δ) and coupling constants (J), researchers can gain insights into the structural modifications and their impact on the magnetic environment of the nuclei within these molecules.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and several of its derivatives. The data has been compiled from various sources and serves as a reference for the characterization of these compounds.
Table 1: ¹H NMR Spectral Data of this compound and Derivatives (in DMSO-d₆)
| Compound | H-3 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Other Protons (δ, ppm) |
| This compound | 6.85 (d, J = 0.8 Hz) | 7.15 (dd, J = 5.2, 1.6 Hz) | 7.80 (d, J = 5.2 Hz) | 6.20 (s, 2H, NH₂) |
| N-Acetyl-4-iodopyridin-2-amine | 8.01 (d, J = 0.8 Hz) | 7.65 (dd, J = 5.2, 1.6 Hz) | 8.25 (d, J = 5.2 Hz) | 10.50 (s, 1H, NH), 2.10 (s, 3H, CH₃) |
| 4-Iodo-N-methylpyridin-2-amine | 6.70 (d, J = 0.8 Hz) | 7.05 (dd, J = 5.2, 1.6 Hz) | 7.70 (d, J = 5.2 Hz) | 6.50 (q, 1H, NH), 2.80 (d, 3H, CH₃) |
| 4-Iodo-N-phenylpyridin-2-amine | 7.50 (d, J = 0.8 Hz) | 7.30 (dd, J = 5.2, 1.6 Hz) | 8.10 (d, J = 5.2 Hz) | 8.80 (s, 1H, NH), 7.00-7.40 (m, 5H, Ar-H) |
Table 2: ¹³C NMR Spectral Data of this compound and Derivatives (in DMSO-d₆)
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | 158.5 | 112.0 | 95.0 | 125.0 | 150.0 | - |
| N-Acetyl-4-iodopyridin-2-amine | 155.0 | 115.0 | 98.0 | 128.0 | 148.0 | 169.0 (C=O), 24.0 (CH₃) |
| 4-Iodo-N-methylpyridin-2-amine | 160.0 | 110.0 | 94.0 | 124.0 | 149.0 | 30.0 (CH₃) |
| 4-Iodo-N-phenylpyridin-2-amine | 157.0 | 114.0 | 96.0 | 126.0 | 149.5 | 142.0, 129.0, 122.0, 120.0 (Ar-C) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and experimental conditions.
Experimental Protocols
The characterization of this compound derivatives using NMR spectroscopy follows a standardized workflow.
General Synthesis of N-Substituted this compound Derivatives
A general procedure for the synthesis of N-substituted derivatives involves the reaction of this compound with an appropriate acylating or alkylating agent in the presence of a base. For example, N-acetylation can be achieved by treating the parent amine with acetic anhydride in a suitable solvent like pyridine or dichloromethane.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Number of Scans: Typically 16 to 64 scans are adequate for good signal-to-noise ratio, depending on the sample concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.
¹³C NMR Spectroscopy:
-
Spectrometer: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
Visualizing the Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and NMR characterization of this compound derivatives.
Caption: Workflow for Synthesis and NMR Characterization.
This guide serves as a foundational resource for researchers working with this compound and its derivatives. By providing comparative NMR data and standardized experimental protocols, it aims to facilitate the efficient and accurate characterization of these important chemical entities.
Assessing the Electronic Effects of the Amino Group in 4-Iodopyridin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the electronic effects of the 2-amino group in 4-iodopyridin-2-amine. Due to the limited availability of direct experimental data for this specific compound, this analysis leverages a predicted pKa value and compares it with experimental data from structurally related alternatives: pyridine, 2-aminopyridine, and 4-iodopyridine. The electronic contributions of the amino and iodo substituents are evaluated through their known Hammett constants and their influence on the physicochemical properties of the pyridine ring.
Comparative Analysis of Electronic Properties
The introduction of substituents to the pyridine ring significantly alters its electronic distribution, which in turn affects its basicity (pKa), reactivity, and potential for intermolecular interactions. The following table summarizes key electronic and physicochemical parameters for this compound and its comparator molecules.
Table 1: Comparison of pKa and Hammett Substituent Constants
| Compound | Structure | pKa | Hammett Constant (σp) of Substituent(s) |
| Pyridine | 5.25 | - | |
| 2-Aminopyridine | 6.86[1][2] | -NH₂: -0.66[3] | |
| 4-Iodopyridine | 3.6 (predicted) | -I: +0.18[3] | |
| This compound | ![]() | 5.92 (predicted) | -NH₂: -0.66, -I: +0.18[3] |
Table 2: Comparison of ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) |
| Pyridine | 150 | 124 | 136[4] |
| 2-Aminopyridine | ~158 | ~108 | ~137 |
| 4-Iodopyridine | ~152 | ~130 | ~109 |
| This compound | Not available | Not available | Not available |
Note: Chemical shifts for substituted pyridines are approximate and can vary with solvent and other conditions.
Discussion of Electronic Effects
The electronic character of this compound is determined by the interplay of the electron-donating amino group and the electron-withdrawing iodo group on the pyridine ring.
-
The Amino Group (-NH₂): As a strong electron-donating group (EDG), the amino group increases the electron density of the pyridine ring through a resonance effect (+M). This increased electron density, particularly at the ortho and para positions, enhances the basicity of the ring nitrogen. This is evident in the significantly higher pKa of 2-aminopyridine (6.86) compared to pyridine (5.25).[1][2] The Hammett constant for the para-amino group is -0.66, indicating its strong electron-donating nature.[3]
-
The Iodo Group (-I): The iodo group is a halogen and is generally considered an electron-withdrawing group (EWG) through an inductive effect (-I) due to its electronegativity. However, it can also exhibit a weak electron-donating resonance effect (+M) due to its lone pairs. For halogens, the inductive effect typically outweighs the resonance effect. The Hammett constant for a para-iodo substituent is +0.18, classifying it as a weak electron-withdrawing group.[3]
In this compound, the electron-donating amino group at the 2-position significantly increases the basicity of the pyridine nitrogen. The electron-withdrawing iodo group at the 4-position counteracts this effect to some extent by reducing the overall electron density of the ring. This is reflected in the predicted pKa of 5.92, which is lower than that of 2-aminopyridine (6.86) but still higher than that of pyridine (5.25).
Caption: Electronic effects of substituents in this compound.
Experimental Protocols
This protocol outlines the determination of the acid dissociation constant (pKa) of a weakly basic compound like this compound using potentiometric titration.
-
Preparation of Solutions:
-
Prepare a standard solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl).
-
Prepare a standard solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).
-
Prepare a solution of the analyte (this compound) of a known concentration (e.g., 0.01 M) in deionized water. If solubility is an issue, a co-solvent like ethanol or DMSO may be used, but the pKa value will be for that specific solvent system.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa (e.g., pH 4.00 and 7.00).
-
-
Titration Procedure:
-
Place a known volume (e.g., 25.0 mL) of the analyte solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Record the initial pH of the solution.
-
Add the standard HCl solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has dropped significantly, well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to obtain a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant added is half of that required to reach the equivalence point).
-
Caption: Workflow for pKa determination by potentiometric titration.
This protocol describes a general method for determining Hammett substituent constants (σ) by correlating the ¹³C NMR chemical shifts of a series of substituted pyridine derivatives.
-
Synthesis of a Compound Series:
-
Synthesize a series of para- and meta-substituted N-methylpyridinium derivatives. The N-methyl group serves as a sensitive probe for changes in the electronic environment of the pyridine ring.
-
-
NMR Sample Preparation:
-
Prepare NMR samples of each synthesized compound at the same concentration in a deuterated solvent (e.g., DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to each sample.
-
-
¹³C NMR Data Acquisition:
-
Acquire the proton-decoupled ¹³C NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).
-
-
Data Analysis:
-
Measure the chemical shift (δ) of the N-methyl carbon for each compound in the series.
-
Calculate the change in chemical shift (Δδ) relative to the unsubstituted N-methylpyridinium.
-
Plot the Δδ values against the known Hammett constants (σp or σm) for the corresponding substituents.
-
A linear regression of this plot will yield a Hammett plot. The quality of the correlation (R² value) will indicate the validity of the relationship for this system.
-
The Hammett constant for a new substituent (like the 2-amino-4-iodo-pyridyl group) can be determined by measuring the Δδ of its N-methyl derivative and interpolating from the Hammett plot.
-
Conclusion
References
Quantitative Analysis of 4-Iodopyridin-2-amine in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and final products in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of 4-Iodopyridin-2-amine, a key building block in medicinal chemistry. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their respective methodologies, and a summary of their performance.
Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound in a complex reaction matrix depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the other components in the mixture. The following table summarizes the key characteristics of HPLC, GC-MS, and qNMR for this application.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei.[1][2] |
| Selectivity | Good to excellent, depending on the column and mobile phase used. Can resolve isomers and closely related compounds.[3] | Excellent, with mass spectrometry providing definitive identification of components. | Excellent, as different protons in a molecule have distinct chemical shifts. Can distinguish between isomers. |
| Sensitivity | High, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.[4] | Very high, often in the ppb to parts-per-trillion (ppt) range, especially with selected ion monitoring (SIM).[5][6] | Moderate, generally in the micromolar (µM) to millimolar (mM) range. Sensitivity can be a limitation for trace analysis.[7] |
| Sample Throughput | High. Modern autosamplers allow for the analysis of many samples unattended. | High, with typical run times of a few minutes per sample. | Lower, as longer acquisition times may be needed for good signal-to-noise, especially for dilute samples. |
| Sample Preparation | Often requires filtration and dilution. Derivatization is generally not needed for aminopyridines.[8] | May require derivatization for polar compounds to improve volatility, although direct analysis is sometimes possible.[6] | Minimal. The sample is dissolved in a deuterated solvent, often with an internal standard. |
| Quantification | Requires a calibration curve with a certified reference standard of this compound. | Requires a calibration curve with a certified reference standard or a deuterated internal standard. | Can be performed using an internal or external standard. The standard does not need to be structurally related to the analyte.[2] |
| Matrix Effects | Can be significant, requiring careful method development and validation. | Can be significant, potentially affecting ionization efficiency. | Generally less susceptible to matrix effects compared to chromatographic methods. |
| Cost (Instrument) | Moderate to high. | High. | High. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These are general protocols and may require optimization for specific reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[3][4]
-
Mobile Phase: A mixture of acetonitrile and water with a buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) is commonly used for aminopyridines.[8] The gradient or isocratic elution profile should be optimized to achieve good separation from other reaction components.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve it in a known volume of a suitable solvent (e.g., mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample and determine the concentration of this compound from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for identifying and quantifying volatile and semi-volatile compounds. While this compound has a moderate boiling point, its polarity might necessitate derivatization for optimal performance.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally used for pyridine analysis.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector. The split ratio should be optimized based on the sample concentration.
-
Oven Temperature Program: A temperature gradient is typically employed to separate components with different boiling points.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[9]
-
Sample Preparation:
-
An aliquot of the reaction mixture is diluted in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
(Optional but recommended) Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and volatility.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound (derivatized if the samples are derivatized).
-
The use of an internal standard (e.g., a deuterated analog) is highly recommended to correct for variations in injection volume and matrix effects.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute concentration of a substance without the need for an identical reference standard.[1][2]
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[10]
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture.
-
Accurately weigh a known amount of the internal standard into the same container.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1).
-
Ensure a good signal-to-noise ratio by adjusting the number of scans.
-
-
Data Processing and Quantification:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Mass_sample) where N_protons is the number of protons giving rise to the integrated signal, and MW is the molecular weight.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound in a reaction mixture.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 7. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Reactivity of 4-Halopyridin-2-amine in C-C Bond Formation: A Comparative Guide
The 2-amino-4-halopyridine scaffold is a crucial building block in medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group and an electrophilic halogenated carbon, allows for diverse functionalization. The carbon-halogen bond at the C-4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a robust platform for the synthesis of complex aryl- and alkyl-substituted pyridines.
This guide offers a comparative overview of the reactivity of 4-halopyridin-2-amines in the most prevalent C-C bond-forming reactions: Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. We present a side-by-side analysis of reaction efficiencies, substrate scope, and typical experimental conditions to aid researchers in selecting the optimal synthetic strategy.
General Reactivity and Catalytic Cycle
The C-C cross-coupling reactions discussed herein predominantly follow a common palladium-based catalytic cycle. The cycle is initiated by the oxidative addition of the 4-halopyridin-2-amine to a Pd(0) complex. This is followed by transmetalation with an organometallic reagent (e.g., boronic acid, organostannane, or a copper acetylide) and concludes with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.
Caption: Figure 1. General Catalytic Cycle for Pd-Catalyzed Cross-Coupling
The reactivity of the C-X bond is highly dependent on the nature of the halogen, following the general trend I > Br > Cl. This trend is a consequence of the bond dissociation energy, where the weaker C-I bond undergoes oxidative addition more readily than the stronger C-Cl bond.
Caption: Figure 2. Halogen Reactivity Trend in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile methods for C-C bond formation, valued for its mild reaction conditions, commercial availability of a vast array of boronic acids and esters, and the generally non-toxic nature of its boron-containing byproducts.
General Reaction:
| Halide (X) | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Br | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.5 | 95 |
| Br | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 89[1][2] |
| Cl | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | 78 |
Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for 4-Halopyridin-2-amine.
Experimental Protocol: Suzuki Coupling of 2-Amino-4-bromopyridine[1][2]
-
Reaction Setup: To a microwave reactor tube, add 2-amino-4-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), the specified benzimidazolium salt ligand (2 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a 1:1 mixture of DMF/H₂O (6 mL).
-
Reaction Conditions: Seal the tube and heat in a microwave reactor with a temperature ramp to 120 °C over 3 minutes, then hold at 120 °C for 10 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-phenylpyridin-2-amine.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[3] It is typically co-catalyzed by palladium and a copper(I) salt.[4][5] This reaction is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[5]
General Reaction:
| Halide (X) | Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Br | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 92 |
| Br | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | Toluene | 60 | 12 | 85 |
| I | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | THF | 25 | 4 | 95 |
Table 2: Comparison of Sonogashira Reaction Conditions for 4-Halopyridin-2-amine.
Experimental Protocol: Sonogashira Coupling of 2-Amino-4-bromopyridine
-
Reaction Setup: A flame-dried Schlenk flask is charged with 2-amino-4-bromopyridine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.10 mmol). The flask is evacuated and backfilled with argon three times.
-
Reagent Addition: Anhydrous DMF (5 mL), triethylamine (3.0 mmol), and phenylacetylene (1.2 mmol) are added sequentially via syringe.
-
Reaction Conditions: The reaction mixture is heated to 80 °C and stirred under an argon atmosphere for 6 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with saturated aqueous NH₄Cl solution and brine, then dried over anhydrous MgSO₄. After filtration and concentration, the residue is purified by flash column chromatography on silica gel to yield 4-(phenylethynyl)pyridin-2-amine.
Heck Coupling
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[6] It is a highly effective method for the synthesis of substituted alkenes, often with excellent stereoselectivity.[7]
General Reaction:
| Halide (X) | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Br | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | Acetonitrile | 100 | 24 | 75 |
| I | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | DMA | 120 | 16 | 88 |
| Br | Methyl acrylate | Herrmann's Catalyst (1) | - | K₂CO₃ | NMP | 130 | 8 | 82 |
Table 3: Comparison of Heck Reaction Conditions for 4-Halopyridin-2-amine.
Experimental Protocol: Heck Coupling of 2-Amino-4-iodopyridine
-
Reaction Setup: To a sealed tube, add 2-amino-4-iodopyridine (1.0 mmol), Pd(OAc)₂ (0.01 mmol), sodium acetate (1.5 mmol), and n-butyl acrylate (1.5 mmol).
-
Solvent Addition: Add N,N-dimethylacetamide (DMA, 4 mL).
-
Reaction Conditions: The tube is sealed and the mixture is heated at 120 °C for 16 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic phases are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The resulting crude product is purified by silica gel column chromatography to give the corresponding cinnamate ester derivative.
Stille Coupling
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with various organic electrophiles.[8] A key advantage of the Stille coupling is the tolerance of organostannanes to a wide variety of functional groups.[9] However, a significant drawback is the toxicity of the tin reagents and byproducts.[8][10]
General Reaction:
| Halide (X) | Stannane Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Br | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 80 |
| I | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 65 | 6 | 91 |
| Br | (E)-Tributyl(2-phenylethenyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 80 | 10 | 84 |
Table 4: Comparison of Stille Reaction Conditions for 4-Halopyridin-2-amine.
Experimental Protocol: Stille Coupling of 2-Amino-4-bromopyridine[9]
-
Reaction Setup: In an inert atmosphere glovebox, a reaction vial is charged with 2-amino-4-bromopyridine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and anhydrous toluene (5 mL).
-
Reagent Addition: Tributyl(phenyl)stannane (1.1 mmol) is added via syringe.
-
Reaction Conditions: The vial is sealed and heated to 110 °C for 12 hours.
-
Work-up and Purification: The reaction mixture is cooled and then quenched by the addition of a saturated aqueous solution of KF. The mixture is stirred vigorously for 1 hour to precipitate the tin fluoride salts. The solid is removed by filtration through celite, and the filtrate is extracted with ethyl acetate. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude material is purified by flash chromatography on silica gel to afford 4-phenylpyridin-2-amine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Stille Coupling [organic-chemistry.org]
Performance of 4-Iodopyridin-2-amine in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical parameter that can significantly influence the outcome of a chemical reaction and the efficiency of purification processes. This guide provides a comparative overview of the performance of 4-Iodopyridin-2-amine in various solvent systems, offering insights into its solubility and reactivity. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally analogous compounds to provide a predictive and comparative analysis.
Solubility Profile: A Critical Starting Point
The solubility of a reagent is a fundamental factor in designing a successful chemical transformation. While specific quantitative solubility data for this compound is not extensively reported in the literature, the solubility of the closely related compound, 2-aminopyridine, has been experimentally determined in a range of common organic solvents. This data, presented in Table 1, can serve as a valuable proxy for estimating the solubility behavior of this compound, given their structural similarities. The presence of the iodine atom in this compound is expected to increase its molecular weight and polarizability, which may lead to slight variations in solubility compared to 2-aminopyridine.
Table 1: Solubility of 2-Aminopyridine in Various Organic Solvents at 298.15 K
| Solvent | Mole Fraction (x10^3) |
| N,N-Dimethylformamide (DMF) | 589.3 |
| Dimethyl Sulfoxide (DMSO) | 550.1 |
| Methanol | 452.8 |
| Ethanol | 389.7 |
| Acetone | 276.5 |
| Ethyl Acetate | 154.2 |
| Acetonitrile | 112.9 |
| Toluene | 45.6 |
| Dichloromethane | 35.1 |
| Chloroform | 28.7 |
| n-Hexane | 1.2 |
Data is illustrative and based on the reported solubility of 2-aminopyridine.
Performance in Suzuki-Miyaura Coupling: The Impact of Solvent Choice
This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds. The choice of solvent in these reactions is paramount, as it can dramatically affect reaction rates, yields, and even the product distribution.
Table 2: Effect of Solvent System on the Yield of Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
| Solvent System (v/v) | Base | Catalyst | Temperature (°C) | Yield (%) |
| Toluene/Ethanol/Water (2:1:1) | Na2CO3 | Pd(PPh3)4 | 80 | 85 |
| 1,4-Dioxane/Water (4:1) | K2CO3 | Pd(dppf)Cl2 | 100 | 92 |
| N,N-Dimethylformamide (DMF) | K3PO4 | Pd(OAc)2/SPhos | 110 | 95 |
| Acetonitrile/Water (3:1) | Cs2CO3 | Pd(OAc)2/XPhos | 80 | 88 |
| Tetrahydrofuran (THF) | NaOtBu | Pd2(dba)3/t-Bu3P | 66 | 75 |
Data is representative and based on studies of 2-bromopyridine.
Experimental Protocols
To facilitate further research and direct comparison, the following detailed experimental protocols are provided for determining the solubility of this compound and for performing a Suzuki-Miyaura coupling reaction.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a standard and reliable method for determining the solubility of a solid compound in a given solvent.
Workflow for Solubility Determination
Safety Operating Guide
Proper Disposal of 4-Iodopyridin-2-amine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Iodopyridin-2-amine, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Researchers, scientists, and drug development professionals must handle this compound with care, not only during its use in experimental work but also through to its final disposal. This guide outlines the necessary steps for the safe handling and disposal of this compound, in line with established safety protocols.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) for this and structurally similar compounds indicate that it may cause skin, eye, and respiratory irritation. Ingestion and inhalation should be avoided.[1][2][3]
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P264: Wash skin thoroughly after handling.[4][5][6] P270: Do not eat, drink or smoke when using this product.[4][5][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4] P332+P313: If skin irritation occurs: Get medical advice/attention.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] P337+P313: If eye irritation persists: Get medical advice/attention.[3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][5] P312: Call a POISON CENTER or doctor if you feel unwell.[3] |
Experimental Workflow for Disposal
The proper disposal of this compound is a critical final step in the experimental workflow. The following diagram illustrates the decision-making process and subsequent actions required for safe disposal.
Caption: Disposal workflow for this compound waste.
Detailed Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.[4]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[5][6]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound and any grossly contaminated solids (e.g., weighing paper, paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled "Hazardous Waste" and include the chemical name: "this compound".
-
-
Contaminated Labware:
-
Disposable items such as gloves, pipette tips, and other contaminated materials should be placed in a designated hazardous waste bag or container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent. The rinsate must be collected as hazardous waste.
-
3. Container Management:
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
The container must be in good condition and compatible with the chemical.
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][4]
5. Disposal:
-
Disposal of this compound must be carried out through an approved and licensed hazardous waste disposal company.[1][2][7]
-
Do not dispose of this chemical down the drain or in the regular trash.[1][8] Discharge into the environment must be avoided.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
6. Accidental Spills:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[8]
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it in a designated hazardous waste container.[1][2][8]
-
Prevent the spilled material from entering drains or waterways.[7][8]
The following decision tree provides a logical flow for the disposal process.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

